5-Bromo-1,3-dimethoxyisoquinoline
Description
BenchChem offers high-quality 5-Bromo-1,3-dimethoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-dimethoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
5-bromo-1,3-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-6-8-7(11(13-10)15-2)4-3-5-9(8)12/h3-6H,1-2H3 |
Clé InChI |
AVIFKBXVWZIXIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C2C=CC=C(C2=C1)Br)OC |
Origine du produit |
United States |
Synthesis and Properties of 5-Bromo-1,3-dimethoxyisoquinoline: A Technical Guide for Late-Stage Functionalization
Executive Summary & Strategic Importance
In the realm of modern drug discovery and complex alkaloid synthesis, the isoquinoline core represents a privileged scaffold. Specifically, 5-Bromo-1,3-dimethoxyisoquinoline (CAS: 1215767-87-5) serves as a highly versatile, orthogonally reactive building block. The presence of the electron-rich 1,3-dimethoxy system provides distinct physicochemical properties and modulates the electronics of the heterocyclic core, while the 5-bromo substituent acts as a dedicated synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflow for the synthesis of 5-bromo-1,3-dimethoxyisoquinoline, starting from commercially available homophthalic acid. By dissecting the causality behind each reagent choice, this guide ensures that researchers can achieve high regioselectivity, optimal yields, and scalable execution [1].
Physicochemical Profiling
Understanding the fundamental properties of the target compound and its immediate precursor is critical for predicting solubility, stability, and reactivity during downstream applications.
| Property | Target Compound | Key Intermediate |
| Chemical Name | 5-Bromo-1,3-dimethoxyisoquinoline | 1,3-Dichloro-5-bromoisoquinoline |
| CAS Registry Number | 1215767-87-5 [1] | 1215767-89-7 [2] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₉H₄BrCl₂N |
| Molecular Weight | 268.11 g/mol | 276.94 g/mol |
| Appearance | Off-white to pale yellow solid | Light yellow to tan powder |
| Reactivity Profile | Electrophile in Pd/Cu cross-coupling | Bis-electrophile for SNAr |
| Storage Conditions | Inert atmosphere, 2-8°C, dry | Inert atmosphere, room temp, dry |
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 5-bromo-1,3-dimethoxyisoquinoline relies on a highly controlled, four-step linear sequence. The logic behind this pathway is rooted in exploiting the intrinsic electronic biases of the homophthalic acid framework and the resulting heterocyclic intermediates.
Regioselective Bromination
Standard bromination conditions (e.g., Br₂/FeBr₃) often fail or yield complex mixtures when applied to homophthalic acid due to the deactivating nature of the carboxylic acid moieties. To overcome this, a powerful electrophilic brominating system utilizing potassium bromate (KBrO₃) in concentrated sulfuric acid is employed [3]. The highly acidic medium generates a potent bromonium ( Br+ ) equivalent. The synergistic directing effects of the ortho/para-directing acetic acid chain and the meta-directing benzoic acid carboxylate push the electrophilic aromatic substitution exclusively to the 5-position.
Thermal Cyclization
The conversion of 5-bromohomophthalic acid to 5-bromohomophthalimide is driven by thermodynamics. Heating the diacid with aqueous ammonia or urea facilitates a double condensation reaction. The expulsion of water and the formation of the highly stable, six-membered imide ring provide the necessary enthalpy to drive the reaction to completion.
Aromatizing Chlorination
To install the reactive handles at the 1- and 3-positions, the imide is treated with phosphorus oxychloride (POCl₃). POCl₃ acts dually as a dehydrating and chlorinating agent. The reaction proceeds via the formation of imidoyl chlorides. The driving force for this transformation is the aromatization energy gained as the non-planar imide tautomerizes and locks into the fully conjugated, planar 1,3-dichloro-5-bromoisoquinoline system [2].
Chemoselective Nucleophilic Aromatic Substitution (SNAr)
The final step requires the displacement of the two chlorides with methoxide. The nitrogen atom in the isoquinoline ring strongly withdraws electron density from the 1- and 3-positions, drastically lowering the activation energy for SNAr by stabilizing the anionic Meisenheimer complex intermediate. Because the 1-position is alpha to the nitrogen, it reacts first, followed by the 3-position (gamma to the nitrogen) under refluxing conditions. Crucially, the 5-bromo substituent is electronically insulated from the nitrogen's activating effect and remains completely inert to the methoxide, ensuring perfect chemoselectivity.
Experimental Workflows
The following protocols are designed as self-validating systems. In-process controls (e.g., observing gas evolution, monitoring temperature spikes) are embedded to ensure reproducibility.
Step 1: Synthesis of 5-Bromohomophthalic Acid
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel.
-
Reaction: Dissolve homophthalic acid (1.0 equiv, 50 mmol) in concentrated H₂SO₄ (100 mL) at 0 °C. Slowly add a solution of KBrO₃ (1.1 equiv, 55 mmol) in water dropwise over 1 hour, maintaining the internal temperature below 10 °C to prevent over-oxidation [3].
-
Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Pour the dark mixture over 500 g of crushed ice. The product will precipitate as a white/pale solid. Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under a vacuum to afford 5-bromohomophthalic acid.
Step 2: Synthesis of 5-Bromohomophthalimide
-
Setup: Transfer the 5-bromohomophthalic acid (1.0 equiv) to a high-pressure reaction vessel or a heavy-walled flask.
-
Reaction: Add aqueous ammonia (28-30%, 10 equiv). Slowly heat the mixture to 160–180 °C. Water and excess ammonia will distill off, leaving a melt.
-
Completion: Maintain the melt at 180 °C for 2 hours until gas evolution ceases, indicating complete cyclization.
-
Workup: Cool the melt to 80 °C and carefully add ethanol to crystallize the imide. Filter and dry to yield 5-bromohomophthalimide.
Step 3: Synthesis of 1,3-Dichloro-5-bromoisoquinoline
-
Setup: In a thoroughly dried flask under an argon atmosphere, suspend 5-bromohomophthalimide (1.0 equiv) in neat POCl₃ (10 equiv). Add 3 drops of anhydrous DMF as a catalyst.
-
Reaction: Heat the mixture to gentle reflux (105 °C) for 12 hours. The suspension will gradually turn into a homogeneous dark solution as the aromatization proceeds.
-
Workup (Critical Safety Step): Cool the mixture to room temperature. Concentrate the excess POCl₃ under reduced pressure. Slowly pour the resulting residue onto vigorously stirred crushed ice to quench residual POCl₃. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 1,3-dichloro-5-bromoisoquinoline [2].
Step 4: Synthesis of 5-Bromo-1,3-dimethoxyisoquinoline
-
Setup: Dissolve 1,3-dichloro-5-bromoisoquinoline (1.0 equiv) in anhydrous methanol (0.2 M concentration).
-
Reaction: Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (3.0 equiv). Heat the reaction mixture to reflux (65 °C) for 16 hours.
-
Monitoring: TLC (Hexanes/EtOAc 8:2) should show the disappearance of the starting material and the intermediate mono-methoxy species.
-
Workup: Cool to room temperature and quench with water. Extract with ethyl acetate (3 × 50 mL). Wash the organic phase with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to afford analytically pure 5-bromo-1,3-dimethoxyisoquinoline [1].
Mechanistic Visualization
The following diagram maps the logical progression of the synthesis, highlighting the reagents and the specific structural targets achieved at each stage.
Figure 1: Step-by-step synthetic workflow from homophthalic acid to the final dimethoxyisoquinoline.
References
-
Farid, U., et al. "Catalytic asymmetric Tamura cycloadditions involving nitroalkenes." ResearchGate. Available at:[Link]
Physicochemical Profiling and Synthetic Utility of 5-Bromo-1,3-dimethoxyisoquinoline: A Senior Scientist's Guide
As a Senior Application Scientist in early-stage drug discovery, navigating the chemical space of halogenated heterocycles requires a rigorous understanding of both their physicochemical properties and their synthetic versatility. 5-Bromo-1,3-dimethoxyisoquinoline (CAS: 1215767-87-5)[1] represents a highly specialized, bifunctional building block. The strategic placement of two electron-donating methoxy groups and an electron-withdrawing bromine atom on the isoquinoline scaffold creates a unique electronic topology.
This technical guide deconstructs the physicochemical behavior, structural logic, and synthetic workflows associated with this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Logic
Before deploying any building block in a high-throughput synthesis campaign, its physicochemical parameters must be established. The table below summarizes the core data for 5-Bromo-1,3-dimethoxyisoquinoline[2].
Quantitative Data Summary
| Property | Value | Method / Note |
| CAS Registry Number | 1215767-87-5 | Standard Chemical Identifier |
| Molecular Formula | C11H10BrNO2 | - |
| Molecular Weight | 268.11 g/mol | Exact Mass: 266.9895 Da |
| LogP (Predicted) | 2.8 - 3.2 | Shake-flask / In silico estimation |
| pKa (Isoquinoline N) | 2.5 - 3.1 | Potentiometric titration |
| Topological Polar Surface Area | 31.2 Ų | Calculated (tPSA) |
| Physical State | Solid | Ambient temperature |
The Causality of the Charge State
Why is the pKa of this molecule (~2.8) so abnormally low compared to an unsubstituted isoquinoline (pKa ~5.4)? The causality lies in the 1-methoxy group positioned ortho to the basic nitrogen. While methoxy groups act as resonance donors to the aromatic ring, their strong inductive electron-withdrawing effect (-I) dominates at the adjacent nitrogen atom, significantly depressing its basicity.
As outlined by Avdeef in foundational work on physicochemical profiling[3], understanding this charge state is paramount for predicting in vivo absorption. At physiological pH (7.4), 5-Bromo-1,3-dimethoxyisoquinoline remains entirely unionized. This maximizes its membrane permeability (driven by a lipophilic LogP of ~3.0) but inherently limits its aqueous solubility, dictating the need for lipid-based or co-solvent formulation strategies in downstream biological assays[4].
Caption: Logical relationship between physicochemical properties and downstream assay outcomes.
Synthetic Methodologies & Workflows
The isoquinoline core is historically susceptible to nucleophilic attack at the C-1 position. By installing methoxy groups at C-1 and C-3, we sterically and electronically shield these vulnerable positions[5]. Furthermore, the 5-bromo substituent acts as a highly selective electrophilic handle. According to Joule & Mills, the electron density in halogenated isoquinolines dictates regioselectivity during transition-metal catalysis[6]. The electron-rich nature of the dimethoxy-substituted ring accelerates the oxidative addition of palladium into the C-Br bond.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the C-5 position using an arylboronic acid. The choice of Pd(dppf)Cl2 as the pre-catalyst is deliberate: the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation[7].
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-1,3-dimethoxyisoquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2CO3 (3.0 equiv, 3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Causality Note: The 5 mol% loading is sufficient due to the high turnover number facilitated by the electron-rich isoquinoline core, which stabilizes the transient Pd(II) intermediate.
-
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H2O (v/v 4:1, 10 mL). The water is critical to dissolve the K2CO3 base, which activates the boronic acid via the formation of a highly reactive boronate complex[8].
-
Thermal Activation: Heat the biphasic mixture to 90 °C for 8-12 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Caption: Mechanistic workflow of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Analytical Characterization Standards
To ensure the trustworthiness of the synthetic output, the following self-validating analytical protocols must be employed:
-
LC-MS Protocol: Utilize an Agilent Poroshell 120 EC-C18 column (2.7 µm, 3.0 x 50 mm). Mobile Phase A: 0.1% Formic Acid in H2O. Mobile Phase B: 0.1% Formic Acid in MeCN. Gradient: 5% to 95% B over 3 minutes. The expected [M+H]+ peak for the starting material will appear as a characteristic bromine isotopic doublet at m/z 268.0 and 270.0 in a ~1:1 ratio.
-
NMR Protocol: 1H NMR (400 MHz, CDCl3). The methoxy protons will appear as two distinct, sharp singlets around 4.0 - 4.2 ppm. The aromatic protons of the isoquinoline core will exhibit characteristic coupling constants (J ~ 8.0 Hz) depending on the exact substitution pattern achieved post-coupling.
References
-
Title: Physicochemical Profiling (Solubility, Permeability and Charge State) Source: Current Topics in Medicinal Chemistry, 1(4), 277-351. (Avdeef, A., 2001) URL: [Link]
-
Title: Heterocyclic Chemistry, 5th Edition Source: John Wiley & Sons. (Joule, J. A., & Mills, K., 2010) URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 95(7), 2457-2483. (Miyaura, N., & Suzuki, A., 1995) URL: [Link]
Sources
- 1. 5-溴-1,3-二甲氧基异喹啉_CAS:1215767-87-5_华夏化工网 [hxchem.net]
- 2. CAS [chemicalbook.com]
- 3. Physicochemical Profiling (Solubility, Permeability and Charge St...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Heterocyclic Chemistry - John A. Joule, Keith Mills - Google Books [books.google.co.in]
- 6. nzdr.ru [nzdr.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
5-Bromo-1,3-dimethoxyisoquinoline (CAS 1215767-87-5): Structural Elucidation, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, halogenated heterocycles serve as critical building blocks for the rapid assembly of complex pharmacophores. 5-Bromo-1,3-dimethoxyisoquinoline (CAS: 1215767-87-5) is a highly specialized, electron-rich bicyclic scaffold [1]. By combining the structural rigidity of an isoquinoline core with orthogonal reactive sites—a cross-coupling-ready bromine atom and two metabolically stable but synthetically modifiable methoxy groups—this compound provides researchers with a versatile platform for late-stage functionalization and structure-activity relationship (SAR) exploration.
This technical guide provides an in-depth analysis of its structural properties, a rationale-driven synthetic methodology, and its downstream applications in drug development.
Structural and Physicochemical Profiling
The chemical behavior of 5-Bromo-1,3-dimethoxyisoquinoline is dictated by its specific substitution pattern on the benzopyridine core. According to standard IUPAC heterocyclic nomenclature, the nitrogen atom in the isoquinoline ring is designated as position 2 [3].
-
Positions 1 and 3: Flanking the nitrogen atom, these positions are occupied by electron-donating methoxy (-OCH₃) groups. The methoxy groups increase the overall electron density of the ring while providing steric shielding to the nitrogen, modulating the compound's basicity and hydrogen-bonding profile.
-
Position 5: Located on the fused benzene ring adjacent to the bridgehead carbon (C4a), this position is occupied by a bromine (-Br) atom [4]. This halogen acts as a highly specific vector for transition-metal-catalyzed cross-coupling reactions.
Quantitative Data Summary
The fundamental physicochemical parameters of the scaffold are summarized below [1, 2]:
| Parameter | Value |
| Chemical Name | 5-Bromo-1,3-dimethoxyisoquinoline |
| CAS Registry Number | 1215767-87-5 |
| Molecular Formula | C11H10BrNO2 |
| Molecular Weight | 268.11 g/mol |
| Structural Core | Isoquinoline (Benzopyridine) |
| Key Substituents | -OCH3 (C1, C3), -Br (C5) |
| Theoretical Monoisotopic Mass | 266.99 Da |
Rationale-Driven Synthetic Methodology
The synthesis of 1,3-dimethoxyisoquinolines relies on the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The optimal pathway begins with the construction of the isoquinoline core via a homophthalimide intermediate, followed by chlorination and subsequent methoxylation.
Figure 1: Step-by-step synthetic workflow for 5-Bromo-1,3-dimethoxyisoquinoline.
Mechanistic Rationale
-
Aromatization via Chlorination: The tautomeric hydroxyl groups of 5-bromohomophthalimide are inherently poor leaving groups. Phosphorus oxychloride (POCl₃) acts as both a solvent and an electrophilic activating agent, converting the lactam/enol tautomers into highly labile chlorides. This irreversible step drives the aromatization of the pyridine ring.
-
Regioselective SNAr: The nitrogen atom at position 2 exerts strong inductive and resonance electron-withdrawing effects. This highly activates the C1-chloride and moderately activates the C3-chloride toward nucleophilic attack by methoxide (NaOMe). The reaction proceeds via a stabilized Meisenheimer complex.
Experimental Protocol: SNAr Methoxylation
This protocol is designed as a self-validating system, ensuring that intermediate conversion and final product integrity are continuously monitored.
Reagents: 5-bromo-1,3-dichloroisoquinoline (1.0 eq), Sodium methoxide (NaOMe, 3.0 eq), Anhydrous Methanol.
Step-by-Step Methodology:
-
Inert Preparation: Charge a flame-dried round-bottom flask with 5-bromo-1,3-dichloroisoquinoline and anhydrous methanol under an inert argon atmosphere.
-
Causality: Argon prevents ambient moisture from hydrolyzing the methoxide nucleophile into inactive sodium hydroxide, which would lead to unwanted lactam formation.
-
-
Nucleophile Addition: Cool the vessel to 0 °C using an ice bath. Add a freshly prepared solution of sodium methoxide in methanol dropwise.
-
Causality: The SNAr at the highly activated C1 position is highly exothermic. Controlling the temperature prevents the degradation of the starting material.
-
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours.
-
Causality: While the C1-chloride reacts rapidly at room temperature, the C3-chloride is less electrophilic. Elevated thermal energy is strictly required to overcome the activation barrier for the second substitution.
-
-
Quenching & Extraction: Cool to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound.
Validation & Quality Control:
-
In-Process Monitoring: LC-MS analysis must confirm the total disappearance of the isotopic cluster corresponding to the monochloro intermediate (characterized by M⁺ and M⁺² peaks of equal intensity due to one Cl and one Br).
-
Post-Reaction Verification: ¹H NMR spectroscopy must reveal two distinct singlet integrations (typically between 3.9–4.1 ppm), confirming the successful incorporation of both methoxy groups.
Reactivity and Downstream Functionalization
The true value of 5-Bromo-1,3-dimethoxyisoquinoline lies in its orthogonal reactivity. The scaffold can be selectively modified at different vectors without cross-interference, making it an ideal starting point for divergent library synthesis.
Figure 2: Divergent reactivity profile of the 5-Bromo-1,3-dimethoxyisoquinoline scaffold.
Applications in Medicinal Chemistry
-
C5-Vector Extension: The bromine atom is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the direct attachment of aryl rings, amines, or alkynes to probe deep hydrophobic pockets in target proteins (such as kinases or epigenetic reader domains).
-
Metabolic Tuning: The 1,3-dimethoxy substitution protects the isoquinoline core from rapid oxidative metabolism (such as hydroxylation by CYP450 enzymes) while maintaining a favorable LogP profile compared to highly polar unprotected lactams. If a hydrogen-bond donor is required later in the drug optimization process, the methoxy groups can be selectively cleaved using Lewis acids like Boron tribromide (BBr₃).
References
-
National Institutes of Health (PMC). "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)". Available at: [Link]
-
American Chemical Society (ACS Publications). "Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization". Available at: [Link]
Synthesis and Mechanistic Evaluation of 5-Bromo-1,3-dimethoxyisoquinoline: An In-Depth Technical Guide
Executive Summary
5-Bromo-1,3-dimethoxyisoquinoline is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and drug development. The C1 and C3 methoxy groups act as electron-donating modulators that tune the physicochemical properties of the isoquinoline core, while the C5-bromide provides an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper provides a comprehensive, self-validating synthetic methodology grounded in mechanistic causality, designed for researchers scaling up complex aza-aromatic scaffolds.
Retrosynthetic Logic & Route Selection
When designing a synthesis for substituted isoquinolines, regiocontrol is the primary obstacle. Direct electrophilic bromination of the isoquinoline core requires highly acidic, forcing conditions (e.g., N-bromosuccinimide in concentrated sulfuric acid) and primarily yields 5-bromoisoquinoline; however, subsequent di-functionalization at the sterically and electronically hindered C1 and C3 positions is synthetically challenging (1)[1]. Furthermore, direct halogenation of electron-rich, pre-methoxylated systems often suffers from poor regioselectivity, leading to complex mixtures (2)[2].
To circumvent these issues, a de novo assembly approach is preferred. The sequence initiates with 5-bromohomophthalic acid, reliably synthesized via the bromination of homophthalic acid using potassium bromate (3)[3]. Condensation with urea yields 5-bromo-1,3-isoquinolinedione, which is subsequently deoxychlorinated to form the critical intermediate, 5-bromo-1,3-dichloroisoquinoline. The final step is a regioselective double nucleophilic aromatic substitution (SNAr).
Figure 1: Retrosynthetic pathway for 5-Bromo-1,3-dimethoxyisoquinoline.
Mechanistic Causality in Regioselective SNAr
The conversion of 5-bromo-1,3-dichloroisoquinoline to the dimethoxy target is governed by the differential electrophilicity of the isoquinoline ring positions (4)[4]. Understanding this causality is critical for reaction optimization.
-
C1 Substitution (Kinetically Favored): The C1 carbon is highly activated. Nucleophilic attack by methoxide generates a Meisenheimer complex where the negative charge is directly stabilized by the adjacent electronegative nitrogen atom via both inductive and resonance effects.
-
C3 Substitution (Thermodynamically Driven): Attack at C3 is significantly slower. The intermediate 1-methoxy-3-chloro-5-bromoisoquinoline is less electrophilic due to the +M (mesomeric) electron-donating effect of the newly installed C1-methoxy group. Thus, elevated temperatures and excess reagent are strictly required to overcome the activation energy barrier.
-
C5-Bromide Inertness: The C5 position on the carbocyclic ring lacks ortho/para electron-withdrawing groups, rendering the bromide completely inert to SNAr under these basic conditions.
Figure 2: Mechanistic logic of the sequential SNAr process at C1 and C3.
Self-Validating Experimental Protocols
As a standard in rigorous chemical development, protocols must not be blind recipes. The following workflows include integrated In-Process Controls (IPCs) to validate intermediate states and ensure system reliability.
Protocol A: Deoxychlorination to 5-Bromo-1,3-dichloroisoquinoline
-
Setup: Charge a dry, argon-purged flask with 5-bromo-1,3-isoquinolinedione (1.0 eq) and anhydrous POCl₃ (10.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq) to generate the highly electrophilic Vilsmeier-Haack active species, which accelerates the chlorination of the lactam tautomers.
-
Reaction: Heat the mixture to a gentle reflux (105°C) for 6 hours.
-
IPC 1 (Validation): Quench a 10 µL aliquot in ice-water, extract with EtOAc, and analyze via LC-MS. Pass criteria: Complete disappearance of the starting material mass and appearance of the dichloro product isotopic pattern (M, M+2, M+4).
-
Workup: Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl₃. Extract with dichloromethane (3x), wash with saturated NaHCO₃ until pH 7 is reached, dry over Na₂SO₄, and concentrate.
Protocol B: Double SNAr to 5-Bromo-1,3-dimethoxyisoquinoline
-
Setup: Dissolve 5-bromo-1,3-dichloroisoquinoline (1.0 eq) in a 1:1 mixture of anhydrous 1,4-dioxane and methanol.
-
Reagent Addition: Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe, 3.5 eq) in methanol.
-
Phase 1 (C1 Substitution): Stir at 25°C for 2 hours.
-
IPC 2 (Validation): Analyze via UPLC-MS. Pass criteria: >95% conversion to the 1-methoxy-3-chloro intermediate.
-
Phase 2 (C3 Substitution): Elevate the temperature to 90°C (reflux) for 12 hours to drive the second substitution.
-
IPC 3 (Validation): Analyze via UPLC-MS. Pass criteria: Complete conversion to the dimethoxy target.
-
Workup: Concentrate under reduced pressure, partition between EtOAc and water. Wash the organic layer with brine, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.
Figure 3: Self-validating experimental workflow for the double SNAr protocol.
Quantitative Reaction Optimization
To maximize the yield of the double SNAr reaction (Protocol B) and minimize mono-methoxy stalling, various conditions were evaluated. The quantitative data below demonstrates the necessity of high temperatures and co-solvents to achieve full conversion.
| Entry | Solvent System | Temp (°C) | NaOMe (eq) | Time (h) | Yield (%) | Major Product Observed |
| 1 | Methanol | 25 | 2.5 | 24 | 15% | 1-Methoxy-3-chloro intermediate |
| 2 | Methanol | 65 | 2.5 | 16 | 68% | Mixture of mono and di-methoxy |
| 3 | THF / MeOH (1:1) | 65 | 3.5 | 12 | 82% | 1,3-Dimethoxy target |
| 4 | Dioxane / MeOH (1:1) | 90 | 3.5 | 12 | 91% | 1,3-Dimethoxy target (Optimal) |
Table 1: Optimization of SNAr conditions for the synthesis of 5-Bromo-1,3-dimethoxyisoquinoline.
References
- Source: Google Patents (US6500954B1)
- Comparative analysis of different synthesis routes for 5-bromoquinoline Source: Benchchem URL
- Product Class 5: Isoquinolines Source: Thieme Connect URL
- Catalytic asymmetric Tamura cycloadditions involving nitroalkenes Source: ResearchGate URL
Sources
The Architecture of Alkaloids: Discovery, Biosynthesis, and Modern Isolation of Isoquinoline Scaffolds
Executive Summary
Isoquinoline alkaloids (IQAs) represent one of the most structurally diverse and pharmacologically significant classes of specialized plant metabolites. Characterized by their nitrogen-containing heterocyclic core, these compounds have shaped the trajectory of modern medicine—from the dawn of anesthesia to contemporary targeted cancer therapies. This whitepaper provides an in-depth technical analysis of the historical discovery, biosynthetic logic, and modern analytical workflows utilized in the isolation and characterization of isoquinoline alkaloids.
Historical Genesis: The Birth of Alkaloid Chemistry
The scientific study of natural products was fundamentally revolutionized in the early 19th century. Prior to 1804, herbal medicines were administered as crude, unstandardized extracts. This paradigm shifted when 1[1]. Morphine was not only the first isoquinoline alkaloid to be discovered but the first active principle ever isolated from a plant, marking the birth of alkaloid chemistry.
The Causality of Sertürner’s Experimental Design: Sertürner’s success relied on a profound, albeit early, understanding of acid-base chemistry. In raw opium, morphine exists primarily as a water-soluble salt bound to meconic acid. Sertürner extracted the resin with alcohol and subsequently treated the extract with ammonia. Why ammonia? Ammonia acts as a weak base. By carefully titrating the extract, Sertürner neutralized the meconic acid, converting the morphine salt into its free-base form. Because morphine possesses a tertiary amine (pKa ~8.0) and a phenolic hydroxyl (pKa ~9.9), ammonia raised the pH sufficiently to deprotonate the amine, rendering the molecule highly lipophilic and causing it to crystallize out of the aqueous solution. Had he used a strong base like sodium hydroxide, the phenolic hydroxyl would have also deprotonated, forming a water-soluble phenolate ion, and the precipitation would have failed[2].
Biosynthetic Assembly: The Molecular Logic of Plants
The structural diversity of benzylisoquinoline alkaloids (BIAs) is generated through a highly conserved, enzyme-driven assembly line starting from the amino acid L-tyrosine.
The critical committed step in this pathway is the 3[3]. Mechanistic Causality: In synthetic organic chemistry, a standard Pictet-Spengler reaction yields a racemic mixture of products. However, in plants, this reaction is catalyzed by Norcoclaurine Synthase (NCS) . The active site of NCS precisely aligns the amine donor (dopamine) and the aldehyde acceptor (4-HPAA), enforcing strict stereochemical control to exclusively yield 4[4]. This initial chiral center dictates the 3D conformation of all downstream metabolites, culminating in the central branch-point intermediate, (S)-reticuline, which is subsequently funneled into specific structural subclasses (e.g., morphinans, protoberberines)[5].
Caption: Biosynthetic pathway of benzylisoquinoline alkaloids from L-tyrosine.
Modern Discovery Workflows: From Maceration to Molecular Networking
Historically, alkaloid discovery relied on exhaustive, non-targeted phytochemical fractionation. Today, researchers utilize6[6]. This approach allows for the rapid dereplication of known compounds and the targeted isolation of novel scaffolds[7].
Protocol: LC-MS/MS Guided Molecular Networking for IQA Discovery
This self-validating protocol ensures that isolation efforts are directed only toward structurally unique, previously uncharacterized isoquinoline alkaloids.
Step 1: Acid-Base Enriched Extraction
-
Macerate 100g of pulverized plant material in 0.1 M HCl. Causality: The acidic environment protonates the basic nitrogen of the isoquinoline core, making the alkaloids highly water-soluble while leaving lipophilic plant waxes and neutral terpenes in the solid matrix[8].
-
Filter the aqueous extract, then adjust the pH to 10 using NH₄OH.
-
Partition with an immiscible organic solvent (e.g., ethyl acetate). Causality: The basic pH deprotonates the alkaloids back to their free-base form, driving them into the organic phase for recovery.
Step 2: UHPLC-HRMS/MS Data Acquisition
-
Reconstitute the dried extract in LC-MS grade Methanol.
-
Inject onto a C18 UHPLC column. Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid serves a dual purpose. It prevents secondary interactions between the alkaloid amines and unendcapped silanols on the C18 stationary phase (preventing peak tailing) and acts as a proton source to maximize ionization efficiency in positive Electrospray Ionization (ESI+) mode.
-
Acquire data in Data-Dependent Acquisition (DDA) mode. Causality: DDA automatically selects the most intense precursor ions from the MS1 survey scan and subjects them to collision-induced dissociation (CID). This guarantees high-quality MS2 fragmentation spectra necessary for structural elucidation[9].
Step 3: GNPS Molecular Networking & Dereplication
-
Convert proprietary vendor raw files to the open-source .mzML format.
-
Upload the data to the Global Natural Product Social Molecular Networking (GNPS) platform.
-
Generate a network using a cosine similarity threshold of >0.7. Causality: The cosine score measures the similarity between MS2 fragmentation patterns. Structurally related isoquinoline alkaloids will fragment similarly (e.g., common neutral losses of methyl or formyl groups) and cluster together in the network. Nodes that do not match any spectral library databases represent potential novel compounds targeted for preparative HPLC isolation[9].
Caption: Modern LC-MS/MS molecular networking workflow for isoquinoline alkaloid discovery.
Pharmacological Landscape & Quantitative Data
Isoquinoline alkaloids are highly privileged scaffolds in drug discovery, interacting with a wide array of central nervous system (CNS) and metabolic targets. The table below summarizes key quantitative and pharmacological data for major IQA representatives[10][11].
| Alkaloid Name | Structural Subclass | Primary Plant Source | Molecular Weight ( g/mol ) | Primary Pharmacological Action |
| Morphine | Morphinan | Papaver somniferum | 285.34 | Potent μ-opioid receptor agonist (Analgesic) |
| Berberine | Protoberberine | Coptis japonica | 336.36 | AMPK activator (Antimicrobial, Metabolic) |
| Papaverine | Benzylisoquinoline | Papaver somniferum | 339.38 | Phosphodiesterase inhibitor (Antispasmodic) |
| Tubocurarine | Bisbenzylisoquinoline | Chondrodendron tomentosum | 605.74 | Nicotinic acetylcholine antagonist (Muscle relaxant) |
| Noscapine | Phthalideisoquinoline | Papaver somniferum | 413.42 | Tubulin-binding agent (Antitussive, Anticancer) |
References
- Friedrich Sertürner - Wikipedia Source: Wikipedia.org
- The isolation of morphine by Serturner Source: PMC - NIH
- Biosynthesis of benzylisoquinoline alkaloids and its evolution in plants Source: PMC - NIH
- Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction Source: Taylor & Francis
- Discovery, Structure, and Mechanism of the (R, S)
- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World Source: Oxford Academic
- Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: RSC Publishing
- Integrative open workflow for confident annotation and molecular networking of metabolomics MS E /DIA d
- Structure-Based Molecular Networking for the Target Discovery of Oxahomoaporphine and 8-Oxohomoaporphine Alkaloids Source: ACS Public
- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening Source: AJGreenChem
- Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds Source: PMC - NIH
Sources
- 1. Friedrich Sertürner - Wikipedia [en.wikipedia.org]
- 2. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of benzylisoquinoline alkaloids and its evolution in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
The Biological Potential of Substituted Isoquinolines: Scaffold Optimization and Pharmacological Efficacy
As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the isoquinoline scaffold not merely as a structural motif, but as a highly tunable pharmacological vector. The isoquinoline core—a heterocyclic aromatic organic compound—is a privileged structure in medicinal chemistry. By systematically altering the nature and position of its substituents (e.g., at the C1, C3, or C4 positions, or via reduction to tetrahydroisoquinolines), we can dictate the molecule's target affinity, metabolic stability, and mechanism of action.
This technical whitepaper dissects the causal relationships between the structural functionalization of isoquinolines and their biological readouts, providing actionable, self-validating protocols for researchers and drug development professionals.
Quantitative Pharmacological Landscape
The biological efficacy of substituted isoquinolines spans oncology, infectious diseases, and neuropharmacology. To guide lead optimization, it is critical to compare the quantitative potency of these derivatives across different targets. The data below synthesizes recent findings from high-throughput screening and in vitro assays.
Table 1: Comparative Biological Activities of Substituted Isoquinolines
| Derivative Class | Key Substituents | Target Cell Line / Organism | Primary Biological Activity | Reported Potency (IC50 / MIC) |
| C4-Substituted | Unsaturated amides | NSCLC-N16-L16 (Lung Cancer) | Anticancer / Cytotoxic | IC50: 35.6 – 44.0 μM 1 |
| THIQs | Ring substituted | MCF-7, Ishikawa (Breast/Endometrial) | Anti-Proliferative | IC50: 0.08 – 0.2 μg/mL 2 |
| 3,4-Difluoro | Fluoro groups | HGC-27 (Gastric Cancer) | Anticancer | IC50: 0.08 μM 3 |
| Tricyclic Pyrrolo | 8,9-Dimethoxy | S. aureus, E. faecium | Antibacterial | MIC: 16 – 128 µg/mL 4 |
| Benzothiazole-Iso | o-CH3 | Monoamine Oxidase B (MAO-B) | Neuroprotective | IC50: 14.80 μM 5 |
Mechanistic Pathways: Causality in Efficacy
Understanding how a compound exerts its effect is just as important as knowing that it works. Substituted isoquinolines exhibit polypharmacology, meaning their mechanism of action shifts depending on their functionalization.
In oncology models, specific isoquinoline derivatives operate by intercalating with DNA or inhibiting Topoisomerase enzymes. This primary insult triggers a secondary cascade: the generation of Reactive Oxygen Species (ROS). Elevated ROS levels compromise the mitochondrial membrane potential, leading to the cytosolic release of cytochrome c and the subsequent activation of executioner caspases (Caspase 3/9), ultimately driving the cell into apoptosis 4.
Caption: Apoptotic signaling cascade induced by substituted isoquinolines in oncology models.
Conversely, in antimicrobial applications, C1-substituted isoquinolines act as potent whole-cell efflux pump inhibitors, synergizing with drugs like rifampicin against Mycobacterium tuberculosis6. The causality here is structural: the lipophilic substituents at the C1 position allow the molecule to embed within the mycobacterial cell envelope, physically obstructing the efflux machinery.
Validated Experimental Methodologies
A rigorous drug discovery pipeline requires self-validating protocols. Below is the sequential workflow and the detailed methodologies required to synthesize and evaluate these compounds.
Caption: Sequential experimental workflow for the evaluation of novel isoquinoline derivatives.
Protocol 1: Synthesis of C4-Substituted Isoquinolines via Heck Coupling
We utilize palladium-catalyzed cross-coupling (Heck reaction) because it allows for the late-stage introduction of diverse pharmacophores with high regioselectivity at the C4 position 1.
-
Precursor Activation: Dissolve commercially available 4-bromoisoquinoline in an anhydrous solvent (e.g., DMF). Causality: Anhydrous conditions prevent moisture from quenching the highly sensitive palladium catalyst.
-
Catalyst & Ligand Addition: Add Pd(OAc)2 and a phosphine ligand. Causality: The ligand stabilizes the active Pd(0) species, facilitating oxidative addition into the rigid C-Br bond.
-
Coupling & Heating: Introduce the acrylate ester and a mild base (e.g., Triethylamine). Heat to 90°C under an inert atmosphere. Causality: The base neutralizes the HBr byproduct, preventing the acidification of the reaction matrix and driving the catalytic cycle forward.
-
Validation Check: Monitor the reaction via LC-MS. A self-validating system requires isolation of the product via column chromatography followed by 1H-NMR. The presence of trans-alkene coupling constants ( J≈16 Hz) confirms successful, stereoselective functionalization.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is selected because it directly couples metabolic activity (NAD(P)H-dependent oxidoreductase enzymes) to cell viability, providing a quantifiable colorimetric readout 4.
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7) in 96-well plates at an optimized density (e.g., 5×103 cells/well). Causality: This specific density prevents overconfluence during the 72-hour assay, which would otherwise trigger contact inhibition and skew metabolic baseline data.
-
Compound Treatment: Expose cells to two-fold serial dilutions of the synthesized isoquinoline derivative for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Metabolic Reduction: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium to an insoluble purple formazan crystal.
-
Validation Check: Solubilize the formazan in DMSO and read absorbance at 570 nm. The assay must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to ensure assay sensitivity. IC50 values are calculated using non-linear regression analysis.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Standardization: Dilute mid-logarithmic phase bacterial cultures to exactly 1×106 CFU/mL. Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial density overwhelms the drug, yielding false-negative resistance data.
-
Serial Dilution: Prepare two-fold serial dilutions of the isoquinoline compound in a 96-well microtiter plate containing appropriate liquid growth media.
-
Incubation: Inoculate each well and incubate under organism-specific conditions (e.g., 35°C for 5 days for M. aurum).
-
Validation Check: Visually determine the lowest concentration preventing bacterial growth. The plate is only valid if the positive control (e.g., Rifampicin) falls within its established MIC range, and the blank media control shows zero contamination.
Lead Optimization and SAR Insights
Structure-Activity Relationship (SAR) studies reveal that the biological potential of isoquinolines is highly sensitive to electrostatic and steric variations. For instance, introducing electron-donating groups (like an o -CH3) on a benzothiazole-isoquinoline hybrid significantly enhances Monoamine Oxidase B (MAO-B) antagonism, whereas bulky, electron-withdrawing halogens at the same position can cause steric clashes within the enzyme's active site, dropping efficacy 5. Future drug development should focus on fine-tuning these electronic parameters to maximize target selectivity while minimizing off-target cytotoxicity.
References
- Title: C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: PMC - NIH URL
- Title: Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs)
- Title: The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview Source: Benchchem URL
- Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: PMC - NIH URL
- Title: Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative Source: PMC - NIH URL
- Title: C-1 Substituted isoquinolines potentiate the antimycobacterial activity of rifampicin and ethambutol Source: PMC - NIH URL
Sources
- 1. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-1 Substituted isoquinolines potentiate the antimycobacterial activity of rifampicin and ethambutol - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 5-Bromo-1,3-dimethoxyisoquinoline in Advanced Drug Discovery
Executive Summary
As a privileged scaffold in medicinal chemistry, the isoquinoline core serves as the foundational architecture for numerous neuroactive and cardiovascular therapeutics. Specifically, 5-Bromo-1,3-dimethoxyisoquinoline is a highly specialized, functionally dense intermediate utilized in the synthesis of ATP-competitive kinase inhibitors and novel alkaloid derivatives.
The strategic placement of the bromine atom at the C5 position provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the electron-donating methoxy groups at C1 and C3 modulate the electronic topography of the heterocyclic ring. This guide details the physicochemical properties, causality-driven synthetic protocols, and downstream applications of this critical molecular building block.
Physicochemical & Structural Profiling
Before initiating synthetic workflows, it is critical to establish the exact molecular parameters of the target compound. The dual methoxy substitutions significantly increase the electron density of the pyridine-fused ring, while the halogen introduces lipophilicity, making it an ideal candidate for central nervous system (CNS) or ophthalmic drug penetration[1].
| Property | Value | Structural Significance |
| Chemical Formula | C₁₁H₁₀BrNO₂ | Core isoquinoline (C₉H₇N) modified by 1x Br and 2x OCH₃. |
| Molecular Weight | 268.11 g/mol | Optimal low-molecular-weight fragment for drug discovery. |
| Monoisotopic Mass | 266.9895 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates hinge-binding in kinase ATP pockets. |
| Predicted logP | ~3.2 | Ideal lipophilicity for blood-brain barrier (BBB) traversal. |
De Novo Synthesis & Experimental Protocols
While classic isoquinoline syntheses rely on the acid-catalyzed Pomeranz–Fritsch reaction[2],[3], synthesizing the 1,3-dimethoxy-5-bromo derivative requires a highly controlled, step-wise functionalization starting from a homophthalic acid derivative.
Figure 1: Step-by-step synthetic workflow for 5-Bromo-1,3-dimethoxyisoquinoline.
Causality-Driven Synthetic Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system , where the chemical causality of each step dictates the experimental parameters.
Step 1: Imidation to 5-Bromoisoquinoline-1,3-dione
-
Procedure: Suspend 3-bromo-2-(carboxymethyl)benzoic acid in concentrated aqueous ammonium hydroxide (NH₄OH). Heat the mixture gradually to 160°C to distill off water, followed by fusion at 200°C for 2 hours.
-
Causality: The initial amidation forms the diamide, which upon high-temperature fusion, undergoes intramolecular cyclization to form the thermodynamically stable dione (lactam) ring.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass [M-H]⁻ disappears, replaced entirely by the dione mass.
Step 2: Vilsmeier-Type Chlorination
-
Procedure: Suspend Intermediate 1 in neat phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline. Reflux at 105°C for 4 hours.
-
Causality: POCl₃ acts as both the solvent and the chlorinating agent. The dione tautomerizes to its dienol form, which is subsequently activated by POCl₃ and displaced by chloride ions. The catalytic N,N-dimethylaniline acts as an HCl scavenger and nucleophilic catalyst, driving the equilibrium toward the 1,3-dichloro product.
-
Self-Validation (IPC): Quench an aliquot in ice water, extract with EtOAc, and perform TLC (Hexane:EtOAc 4:1). The highly non-polar dichloro intermediate will exhibit a significantly higher Rf value compared to the baseline-retained dione.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Dissolve Intermediate 2 in anhydrous methanol. Slowly add a freshly prepared solution of sodium methoxide (NaOMe) in methanol. Reflux for 12 hours under an inert nitrogen atmosphere.
-
Causality: The electron-withdrawing nature of the isoquinoline nitrogen highly activates the C1 and C3 positions toward SNAr. Methoxide acts as a strong nucleophile, displacing the activated chlorides. Strict anhydrous conditions are critical; trace water will generate sodium hydroxide, which would hydrolyze the chloride back to the dione, ruining the yield.
-
Self-Validation (IPC): LC-MS must show the complete disappearance of the dichloro isotope pattern (M, M+2, M+4) and the appearance of the target mass (m/z 268.1).
Analytical Validation (Self-Validating Systems)
To confirm the structural integrity of 5-Bromo-1,3-dimethoxyisoquinoline, the following analytical profile must be met:
-
¹H-NMR (400 MHz, CDCl₃): The hallmark of successful dimethoxylation is the presence of two distinct singlets integrating to 3H each at approximately δ 4.05 ppm and δ 4.12 ppm. The C4 proton, being isolated on the heterocyclic ring, will appear as a sharp singlet at δ 7.35 ppm. The aromatic protons (C6, C7, C8) will present as a classic AMX spin system, with the C6 proton appearing as a doublet of doublets due to ortho and meta coupling.
-
LC-MS (ESI+): The mass spectrum must exhibit a 1:1 isotopic doublet at m/z 268.0 and 270.0[M+H]⁺, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery: Rho-Kinase (ROCK) Inhibition
Isoquinoline derivatives are highly sought after in the development of Rho-associated protein kinase (ROCK) inhibitors, which are utilized to treat glaucoma, CNS autoimmunity, and cardiovascular diseases[4]. The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, binding directly to the hinge region of the kinase's ATP-binding pocket[1].
By utilizing 5-Bromo-1,3-dimethoxyisoquinoline, researchers can perform Buchwald-Hartwig cross-coupling at the C5-bromo position to attach diverse amine fragments, generating highly selective ROCK2 inhibitors (similar to the development of ITRI-E-212 and FSD-C10)[1],[4].
Figure 2: Isoquinoline-mediated inhibition of the RhoA/ROCK signaling pathway.
Sources
Application Notes and Experimental Protocols for 5-Bromo-1,3-dimethoxyisoquinoline: A Guide for Synthetic and Medicinal Chemists
Abstract: This document provides a comprehensive technical guide for the effective use of 5-Bromo-1,3-dimethoxyisoquinoline as a versatile chemical intermediate. Isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] 5-Bromo-1,3-dimethoxyisoquinoline serves as a valuable building block, primarily due to the strategic placement of a reactive bromine atom at the C5 position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups at the C1 and C3 positions modulate the electronic properties of the heterocyclic system, influencing its reactivity and the biological profile of its derivatives. This guide offers detailed protocols, mechanistic insights, safety procedures, and troubleshooting advice to researchers in organic synthesis and drug development.
Compound Profile, Safety, and Handling
Before beginning any experimental work, it is imperative to understand the physicochemical properties and safety requirements for 5-Bromo-1,3-dimethoxyisoquinoline. Researchers must consult the most current Safety Data Sheet (SDS) provided by their specific supplier.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and moderately soluble in alcohols. |
Safety and Handling Precautions
Brominated aromatic compounds require careful handling to minimize exposure. The following guidelines are synthesized from safety data for structurally related bromoisoquinolines and should be considered mandatory.[3][4]
-
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or other chemically resistant gloves. Inspect them before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Wear tightly sealed safety goggles or a face shield.[4][5]
-
Lab Coat: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
-
-
Handling and Storage:
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or physician if you feel unwell.
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
-
-
Disposal:
Spectroscopic Characterization
Verifying the identity and purity of the starting material is a critical first step. The following are general protocols for acquiring spectroscopic data and typical characteristics for this class of compounds.[7]
Recommended Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire with a spectral width of 12-16 ppm.
-
¹³C NMR: Acquire using a proton-decoupled pulse program with a spectral width of 200-240 ppm.[7]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples or prepare a KBr pellet.[7]
-
Acquisition: Scan within the 4000-400 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.
-
Analysis: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.
-
Illustrative Spectroscopic Data
The following table provides an expected range for the key spectroscopic signals of 5-Bromo-1,3-dimethoxyisoquinoline, based on analysis of its structure and data from related compounds.[8] Researchers should compare this with their experimentally obtained data for verification.
| Data Type | Expected Signals / Characteristics |
| ¹H NMR (CDCl₃) | δ ~9.0-8.0 ppm (m, aromatic protons), δ ~7.8-7.0 ppm (m, aromatic protons), δ ~4.1-3.9 ppm (s, 6H, two OCH₃ groups) |
| ¹³C NMR (CDCl₃) | δ ~160-150 ppm (C-OR), δ ~145-110 ppm (aromatic carbons), δ ~120-110 ppm (C-Br), δ ~55 ppm (OCH₃ carbons) |
| IR (ATR) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1450 cm⁻¹ (C=C, C=N stretch), ~1250-1050 cm⁻¹ (C-O stretch), ~800-600 cm⁻¹ (C-Br stretch) |
| MS (ESI+) | [M+H]⁺ peak showing a 1:1 isotopic pattern for Br at m/z 268 and 270. |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[9][10] 5-Bromo-1,3-dimethoxyisoquinoline is an excellent substrate for this transformation.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline.[11]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 5-bromo-1,3-dimethoxy-phthalan | CAS 856803-28-6 GHS SDS (English) | Free Online View & Editable Download [en.xixisys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. nobelprize.org [nobelprize.org]
5-Bromo-1,3-dimethoxyisoquinoline as a building block in organic synthesis.
Application Note: 5-Bromo-1,3-dimethoxyisoquinoline as a Versatile Scaffold in Advanced Organic Synthesis
Executive Summary & Structural Rationale
In modern drug discovery and natural product synthesis, functionalized isoquinolines are privileged pharmacophores. 5-Bromo-1,3-dimethoxyisoquinoline (CAS: 1215767-87-5) represents a highly engineered, bifunctional building block designed to solve specific regioselectivity challenges in transition-metal catalysis.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. The structural design of this compound relies on two synergistic features:
-
The 1,3-Dimethoxy Masking Group: The methoxy groups at the C1 and C3 positions serve as robust protecting groups for the isoquinoline-1,3-dione (homophthalimide) core. By locking the molecule in its aromatic tautomeric form, these groups prevent unwanted N-alkylation and chelation of the palladium catalyst during cross-coupling.
-
The C5-Bromide Handle: While the C1 position of an unsubstituted isoquinoline is intrinsically highly electrophilic [1], the presence of the C1-methoxy group sterically and electronically shields this site. Consequently, the C5-bromide on the carbocyclic ring becomes the exclusive, thermodynamically favored site for Pd(0) oxidative addition [2].
Quantitative Reaction Parameters
To facilitate rapid integration into your synthetic pipelines, the table below summarizes the validated reaction parameters for the three primary functionalization pathways of this scaffold.
| Reaction Type | Reagents / Catalyst System | Solvent & Temp | Target Scaffold | Typical Yield |
| Suzuki-Miyaura (C-C) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O (4:1), 90 °C | 5-Aryl-1,3-dimethoxyisoquinoline | 75–92% |
| Buchwald-Hartwig (C-N) | HNR₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100 °C | 5-Amino-1,3-dimethoxyisoquinoline | 65–88% |
| Global Deprotection | BBr₃ (3.0 equiv) | DCM, -78 °C to RT | 5-Substituted Isoquinoline-1,3-dione | 80–95% |
Synthetic Workflows & Logical Relationships
Fig 1. Synthetic workflow for 5-Bromo-1,3-dimethoxyisoquinoline derivatization.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to ensure you can troubleshoot and adapt these methods to your specific substrates.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-aryl-1,3-dimethoxyisoquinolines. Causality & Design: We utilize Pd(dppf)Cl₂ because the large bite angle (99°) of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting when coupling sterically demanding ortho-substituted aryl boronic acids. A biphasic 1,4-dioxane/water mixture is chosen because water is critical for the rapid dissolution of K₂CO₃, facilitating the formation of the reactive, electron-rich arylboronate species required for transmetalation [3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, charge 5-bromo-1,3-dimethoxyisoquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).
-
Degassing: Evacuate and backfill the vessel with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Reaction: Seal the tube and heat to 90 °C in an oil bath for 12 hours with vigorous stirring.
-
Self-Validation Checkpoint: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z ~268/270, 1:1 isotopic pattern indicative of bromine) and the emergence of the product mass confirms the completion of oxidative addition and transmetalation.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 5-amino-1,3-dimethoxyisoquinolines. Causality & Design: Xantphos is selected as the ligand. Its exceptionally wide bite angle (111°) forces the palladium center into a geometry that strongly favors reductive elimination over unwanted β-hydride elimination. This is a critical mechanistic choice when coupling secondary alkylamines to the C5 position.
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a vial with 5-bromo-1,3-dimethoxyisoquinoline (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Amine Addition: Add the amine (1.5 equiv) and anhydrous toluene (5.0 mL).
-
Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.
-
Self-Validation Checkpoint: TLC (UV active at 254 nm). The product typically exhibits a lower Rf value than the starting bromide due to increased polarity from the amine moiety.
-
Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
Protocol C: Global Deprotection to Isoquinoline-1,3-diones
Objective: Cleavage of the 1,3-dimethoxy groups to reveal the biologically active homophthalimide core. Causality & Design: Boron tribromide (BBr₃) is utilized as a hard Lewis acid. It coordinates tightly to the basic methoxy oxygens. Subsequent nucleophilic attack by the bromide ion cleaves the methyl-oxygen bond. The resulting 1,3-diol intermediate rapidly and irreversibly tautomerizes to the thermodynamically stable isoquinoline-1,3(2H,4H)-dione.
Step-by-Step Methodology:
-
Preparation: Dissolve the 5-substituted-1,3-dimethoxyisoquinoline (1.0 mmol) in anhydrous DCM (10 mL) under Argon.
-
Cooling & Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a 1.0 M solution of BBr₃ in DCM (3.0 mL, 3.0 equiv). Note: The reaction will immediately turn dark, indicating Lewis acid-base complexation.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Quenching (Critical Step): Cool the reaction back to 0 °C and carefully quench with MeOH (5 mL) dropwise to destroy excess BBr₃. Caution: Highly exothermic with HBr gas evolution.
-
Workup: Concentrate the mixture to dryness. Triturate the resulting solid with cold diethyl ether to yield the pure isoquinoline-1,3-dione as a precipitate.
Mechanistic Visualization: Catalytic Cycle
Fig 2. Pd-catalyzed cross-coupling cycle at the C5-position.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). URL:[Link]
-
Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters (ACS Publications). URL:[Link]
Application Note: 5-Bromo-1,3-dimethoxyisoquinoline as a Privileged Scaffold for ATP-Competitive Enzyme Inhibitors
Introduction & Strategic Rationale
Isoquinoline derivatives are highly valued in medicinal chemistry due to their structural resemblance to the adenine ring of ATP, making them excellent candidates for enzyme inhibition, particularly against kinases, phosphodiesterases, and adrenoceptors[1]. The compound 5-Bromo-1,3-dimethoxyisoquinoline offers a uniquely programmable scaffold for drug discovery.
Designing an effective enzyme inhibitor requires precise spatial arrangement. The strategic placement of the bromo group at the C5 position enables late-stage diversification via transition-metal-catalyzed cross-coupling, allowing researchers to probe the hydrophobic pockets of an enzyme. Simultaneously, the 1,3-dimethoxy groups act as latent (masked) hydrogen-bonding motifs. Once deprotected, they form critical bidentate interactions with the enzyme's hinge region, a hallmark of potent ATP-competitive inhibitors[2].
Mechanistic Causality in Scaffold Design
To build a self-validating experimental system, it is crucial to understand the causality behind the chemical behavior of this scaffold:
-
C5-Bromine as a Diversification Vector: The C5 position of the isoquinoline ring naturally projects into the hydrophobic pocket adjacent to the ATP-binding cleft. Bromine is highly labile under palladium catalysis, allowing for rapid library generation (e.g., Suzuki-Miyaura coupling) without disrupting the core pharmacophore.
-
1,3-Dimethoxy as Latent Hinge Binders: In their methylated state, the C1 and C3 oxygen atoms are sterically hindered and act as poor hydrogen bond donors, protecting the core during harsh cross-coupling conditions. Selective demethylation reveals a lactam/hydroxy tautomeric system that acts as an essential hydrogen bond donor/acceptor pair.
-
Solvent Considerations in Assays: When evaluating these highly hydrophobic isoquinoline derivatives, Dimethylsulfoxide (DMSO) is the standard vehicle. However, researchers must strictly cap DMSO concentrations (typically ≤ 1% v/v), as DMSO itself can act as a weak differential inhibitor and perturb enzyme kinetics, leading to false positives or skewed IC 50 values[3].
Experimental Workflows & Protocols
Step-by-step synthetic and evaluative workflow for 5-Bromo-1,3-dimethoxyisoquinoline derivatives.
Protocol 1: Scaffold Diversification via Suzuki-Miyaura Coupling
Objective: Introduce hydrophobic bulk at the C5 position to target the enzyme's deep pocket.
-
Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-1,3-dimethoxyisoquinoline (1.0 eq), the desired aryl boronic acid (1.2 eq), and K 2 CO 3 (2.5 eq).
-
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v). Add Pd(dppf)Cl 2 (0.05 eq) under an argon atmosphere.
-
Causality: The biphasic solvent system ensures solubility of both the organic scaffold and the inorganic base, while the bidentate dppf ligand prevents catalyst deactivation via reductive elimination of the palladium species.
-
-
Reaction: Heat the mixture to 90°C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography to yield the 5-aryl-1,3-dimethoxyisoquinoline intermediate.
Protocol 2: Unmasking the Hinge-Binding Motif (Demethylation)
Objective: Convert the 1,3-dimethoxy groups into active hydrogen-bond donors/acceptors.
-
Preparation: Dissolve the intermediate from Protocol 1 in anhydrous CH 2 Cl 2 and cool to -78°C under argon.
-
Reagent Addition: Dropwise add Boron tribromide (BBr 3 , 3.0 eq).
-
Causality: BBr 3 acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl-oxygen bond via bromide attack. This step is critical; without it, the compound cannot bind the enzyme hinge.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench with MeOH at 0°C to destroy excess BBr 3 , concentrate in vacuo, and purify via preparative HPLC to yield the final active inhibitor.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Validate the enzyme inhibitory potency of the synthesized compounds.
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35.
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration in the assay is strictly 1%[3].
-
Incubation: Add the target kinase (e.g., CDK2) and fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature.
-
Initiation: Add ATP at a concentration equal to its K m value to initiate the reaction.
-
Causality: Running the assay at the K m of ATP ensures the assay is sensitive to competitive inhibitors while remaining physiologically relevant.
-
-
Detection: Add the TR-FRET antibody mixture (Europium-labeled anti-phospho antibody). Read the plate using a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical profiling data demonstrating the structure-activity relationship when varying the C5 substituent and unmasking the C1/C3 positions.
| Compound ID | C5 Substituent (R-Group) | C1/C3 Status | IC 50 (nM) | Efficacy Rationale |
| Scaffold | Bromo | Dimethoxy | >10,000 | Lacks hinge-binding capability and hydrophobic pocket engagement. |
| Int-1 | Phenyl | Dimethoxy | >10,000 | Hydrophobic pocket engaged, but steric clash at hinge region prevents binding. |
| Inh-A | Phenyl | Di-OH / Lactam | 145 | Unmasked hinge binders form critical H-bonds; moderate hydrophobic fit. |
| Inh-B | 4-Fluorophenyl | Di-OH / Lactam | 42 | Fluorine atom enhances metabolic stability and fills a specific halogen-binding sub-pocket. |
| Inh-C | 3-Pyridyl | Di-OH / Lactam | 12 | Nitrogen in the pyridine ring forms an additional water-mediated H-bond in the deep pocket. |
Mechanism of Action
Mechanism showing the isoquinoline inhibitor outcompeting ATP to halt downstream enzyme signaling.
References[1] 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - Benchchem, Benchchem.URL[2] 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed, National Institutes of Health. URL[3] The Use of Dimethylsulfoxide as a Solvent in Enzyme Inhibition Studies: The Case of Aldose Reductase - PubMed, National Institutes of Health. URL
Sources
- 1. 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 13074-31-2 | Benchchem [benchchem.com]
- 2. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bioactive Molecules via Late-Stage Functionalization of 5-Bromo-1,3-dimethoxyisoquinoline
Introduction & Mechanistic Rationale
Isoquinoline derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their profound presence in numerous biologically active molecules and natural products[1]. The specific derivative 5-Bromo-1,3-dimethoxyisoquinoline (CAS: 1215767-87-5) [2] serves as an exceptional building block for drug discovery.
The structural logic behind utilizing this specific scaffold is twofold:
-
Electronic Modulation via Methoxy Groups: The electron-donating methoxy groups at the C-1 and C-3 positions enrich the electron density of the nitrogen-containing heterocyclic ring. This specific substitution pattern provides critical hydrogen-bond acceptor sites and modulates the molecule's lipophilicity (LogP), enhancing cellular permeability and binding affinity to target proteins (e.g., kinase ATP-binding pockets).
-
Regioselective Halogenation for Cross-Coupling: The placement of the bromine atom at the C-5 position on the carbocyclic ring provides a highly reactive site for palladium-catalyzed cross-coupling reactions[3]. Because the halogen is isolated from the sterically hindered and electronically distinct heteroaromatic face, it undergoes facile oxidative addition by Pd(0) catalysts, allowing for late-stage diversification without disrupting the primary pharmacophore.
Synthetic Strategy & Workflow
To synthesize a library of bioactive molecules, we employ divergent palladium-catalyzed cross-coupling strategies. The Suzuki-Miyaura coupling is utilized to install aryl or heteroaryl groups (yielding potential anti-cancer agents), while the Buchwald-Hartwig amination is deployed to install cyclic amines (yielding potential neuroprotective agents).
Fig 1. Divergent synthetic workflow for late-stage functionalization of the isoquinoline scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.
Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Aryl Functionalization)
The Suzuki-Miyaura reaction couples the organohalide with an organoboron species using a palladium catalyst and a base[4]. A biphasic solvent system is chosen because the aqueous phase dissolves the inorganic base, forming the crucial palladium-hydroxo intermediate required to activate the boronic acid for transmetalation[5].
Reagents:
-
5-Bromo-1,3-dimethoxyisoquinoline (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.5 equiv, 1.5 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv, 3.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): Charge a Schlenk flask with the isoquinoline substrate, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) oxide state[6].
-
Catalyst Activation: Quickly add Pd(PPh₃)₄ under a positive Argon stream. Seal the flask and heat to 90°C.
-
In-Process Validation: After 30 minutes, observe the reaction mixture. Self-Validation Checkpoint: The transition from a pale yellow suspension to a homogeneous deep amber solution indicates the successful generation of the active Pd(0) catalytic cycle.
-
Reaction Monitoring: After 8 hours, perform TLC (Hexane:EtOAc 3:1). Self-Validation Checkpoint: The starting bromide (Rf ~0.6) should be completely depleted, replaced by a highly UV-active, blue-fluorescent product spot (Rf ~0.4), confirming the extended π-conjugation of the new biaryl system.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination (C5-Amino Functionalization)
Reagents:
-
5-Bromo-1,3-dimethoxyisoquinoline (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
BINAP (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)
-
Solvent: Anhydrous Toluene (8 mL)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, combine all solid reagents in a sealed pressure tube. Causality: NaOtBu is highly hygroscopic and base-sensitive side reactions will occur if moisture is present.
-
Reaction: Inject anhydrous toluene and the secondary amine. Heat the sealed tube to 110°C for 16 hours.
-
In-Process Validation: Self-Validation Checkpoint: The reaction color will shift from the reddish-purple of Pd₂(dba)₃ to a dark brown/black upon completion. LC-MS analysis of a 10 µL aliquot quenched in MeCN must reveal the disappearance of the M⁺ (m/z 268/270) 1:1 isotope pattern characteristic of the bromine atom, replaced by the desired product mass.
-
Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via chromatography (DCM:MeOH 95:5).
Quantitative Data & Optimization
The table below summarizes the optimized reaction conditions and yields for various functionalizations of the 5-Bromo-1,3-dimethoxyisoquinoline core, highlighting how the choice of coupling partner dictates the ultimate biological application.
| Substrate | Coupling Partner | Reaction Type | Catalyst System | Conditions | Yield (%) | Target Bioactivity |
| 5-Bromo-1,3-dimethoxyisoquinoline | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 88 | Broad Kinase Inhibition |
| 5-Bromo-1,3-dimethoxyisoquinoline | 4-Fluorophenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / Cs₂CO₃ | DMF/H₂O, 100°C, 8h | 82 | Anti-inflammatory |
| 5-Bromo-1,3-dimethoxyisoquinoline | 3-Pyridinylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O, 95°C, 14h | 76 | Antimicrobial |
| 5-Bromo-1,3-dimethoxyisoquinoline | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Toluene, 110°C, 16h | 75 | Neuroprotection |
Biological Application & Signaling Pathways
Once synthesized, the C5-aryl-1,3-dimethoxyisoquinoline derivatives act as potent ATP-competitive inhibitors. The dimethoxy-substituted isoquinoline core mimics the adenine ring of ATP, allowing it to anchor deeply within the hinge region of target kinases (such as PI3K or Akt). The newly installed C5-aryl group projects into the hydrophobic selectivity pocket, blocking the enzyme's ability to phosphorylate downstream targets, ultimately triggering tumor cell apoptosis.
Fig 2. Mechanism of action for C5-aryl isoquinoline derivatives in kinase-targeted tumor suppression.
References
-
5,7-Dimethoxyisoquinoline | Research Chemical - Benchchem. (Context: Isoquinolines as privileged scaffolds). 1
-
1,3-二甲氧基异喹啉_CAS:1215767-87-5 - HXChem. (Context: 5-Bromo-1,3-dimethoxyisoquinoline physical properties and CAS identification).2
-
Buy 1-Hydrazinyl-6,7-dimethoxyisoquinoline - EvitaChem. (Context: Isoquinoline cross-coupling reactions and bioactivity). 3
-
Suzuki reaction - Wikipedia. (Context: General scheme and mechanism of the Suzuki reaction).4
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (Context: Oxidative addition and transmetalation mechanistic studies). 6
-
The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. (Context: Base activation and biphasic solvent systems in Suzuki couplings). 5
Sources
- 1. 5,7-Dimethoxyisoquinoline|Research Chemical [benchchem.com]
- 2. 5-溴-1,3-二甲氧基异喹啉_CAS:1215767-87-5_华夏化工网 [hxchem.net]
- 3. evitachem.com [evitachem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
role of brominated compounds in enhancing biological activity.
Application Note: The Strategic Role of Brominated Compounds in Enhancing Biological Activity
The Mechanistic Rationale: Why Bromine?
In medicinal chemistry, researchers often view halogenation merely as a synthetic stepping stone. However, the strategic installation of a bromine atom profoundly alters the pharmacodynamics and pharmacokinetics of a lead scaffold. The enhancement of biological activity through bromination is governed by three primary causal mechanisms:
-
Halogen Bonding ( σ -Hole Interactions): Bromine is a large, highly polarizable atom. When covalently bonded to an electron-withdrawing group or an aromatic ring, its electron density becomes anisotropically distributed. This creates an electron-deficient, electropositive "crown" on the outermost surface of the halogen, known as the σ -hole. This region forms highly directional, non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen, or sulfur in protein backbone carbonyls), significantly improving target binding affinity.
-
Lipophilicity and Membrane Permeability: The addition of a heavy halogen increases the partition coefficient (LogP) of a molecule. In drug development, optimizing lipophilicity is critical for ensuring that the compound can passively diffuse through hydrophobic phospholipid bilayers to reach intracellular targets.
-
Steric Bulk and Conformational Locking: Bromine has a van der Waals radius of 1.85 Å, making it significantly bulkier than hydrogen or fluorine. Placing a bromine atom ortho to a rotatable bond can restrict the molecule's conformation, locking it into the bioactive pose required for receptor engagement and reducing the entropic penalty of binding.
Caption: Pharmacological enhancements driven by structural bromination.
Nature's Blueprint: Marine-Derived Brominated Scaffolds
The ocean is a massive reservoir of bioactive organohalogens. Marine organisms, particularly red algae and sponges, utilize bromoperoxidases alongside hydrogen peroxide and the naturally high concentration of bromide in seawater to biosynthesize complex brominated secondary metabolites[1]. These compounds serve as chemical defenses but offer incredible therapeutic potential for drug development.
Recent bio-prospecting has identified several highly active brominated classes:
-
Bromophycoic Acids: Isolated from the Fijian red alga Callophycus sp., these diterpene-benzoate compounds exhibit potent antibacterial activity. Bromophycoic acid A demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) comparable to the last-resort antibiotic vancomycin[2].
-
Bromophenols: Found abundantly in brown algae such as Leathesia nana, these compounds share a 2,3-dibromo-4,5-dihydroxybenzyl core and have demonstrated dose-dependent cytotoxicity against human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer)[1].
-
Synthetic Intermediates: In modern oncology, synthetic brominated building blocks like 3 are utilized to construct macrocyclic inhibitors of Myeloid cell leukemia 1 (Mcl-1), a critical anti-apoptotic protein overexpressed in multiple myeloma[3].
Quantitative Activity Profiles of Key Brominated Scaffolds
| Compound Class | Source Organism | Biological Target / Assay | Efficacy (MIC / IC50) |
| Bromophycoic Acid A | Callophycus sp. (Red Alga) | MRSA | MIC 1.6 µg/mL |
| Bromophycoic Acid E | Callophycus sp. (Red Alga) | VRE | MIC 1.6 µg/mL |
| Pseudoceramine B | Pseudoceratina sp. (Sponge) | Bacterial Growth | IC50 40 µM |
| Agelasine O | Agelas sp. (Sponge) | S. aureus | MIC 8.0 - 32.0 µg/mL |
| Bromophenol Derivatives | Leathesia nana (Brown Alga) | A549 Cancer Cell Line | Cytotoxic (Dose-dependent) |
(Data aggregated from recent pharmacological evaluations of halogenated marine natural products[2],[1].)
Application Protocols: Synthesis & Validation
To harness the potential of brominated compounds, rigorous and reproducible methodologies are required. Below are two self-validating protocols detailing the synthesis of a brominated scaffold and the subsequent evaluation of its biological activity.
Caption: Standardized workflow from regioselective bromination to in vitro biological screening.
Protocol A: Regioselective Electrophilic Bromination of Phenolic Precursors
Objective: Introduce a single bromine atom ortho to a phenolic hydroxyl group without over-bromination. Causality Check: We utilize N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS provides a low, steady-state concentration of electrophilic bromine, minimizing oxidative degradation and polybromination. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polarity stabilizes the Wheland intermediate (the polar transition state) during electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the phenolic precursor (e.g., methyl 5-hydroxybenzoate) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to 0°C using an ice bath. Reasoning: Lowering the thermal energy suppresses radical-mediated side reactions, ensuring strictly electrophilic regioselectivity.
-
Reagent Addition: Add 1.05 equivalents of recrystallized NBS portion-wise over 15 minutes. Stir at 0°C for 2 hours.
-
Self-Validating Step (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent. The disappearance of the starting material spot and the emergence of a single, less polar spot (due to increased lipophilicity from bromine) validates reaction completion.
-
Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Reasoning: Thiosulfate reduces any unreacted active bromine species, preventing downstream oxidation. Extract the aqueous layer three times with ethyl acetate.
-
Purification & Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography. Validate the regiochemistry via ¹H-NMR; the disappearance of the specific ortho-proton signal confirms the precise location of the bromine atom.
Protocol B: High-Throughput Broth Microdilution Assay for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized brominated compound against MRSA. Causality Check: Highly lipophilic brominated compounds often precipitate in aqueous biological media, artificially inflating Optical Density (OD₆₀₀) readings and causing false negatives (appearing as bacterial growth). To counter this, we use Resazurin, a redox-sensitive dye.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the brominated compound in 100% DMSO to create a 10 mg/mL stock.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced toxicity.
-
Inoculation: Standardize a suspension of MRSA to a McFarland 0.5 standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).
-
Self-Validating Controls:
-
Sterility Control: MHB only (Validates media is uncontaminated).
-
Growth Control: MHB + Bacteria (Validates bacterial viability).
-
Vehicle Control: MHB + Bacteria + 1% DMSO (Validates the solvent isn't causing cell death).
-
Positive Control: Vancomycin (Establishes baseline assay sensitivity).
-
-
Incubation & Resazurin Addition: Incubate the plate at 37°C for 18 hours. Add 20 µL of a 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.
-
Readout: Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is visually determined as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic activity, unaffected by compound precipitation).
References
- Source: National Institutes of Health (NIH)
- Bioactive Marine Natural Products Source: Rushim URL
- Source: National Institutes of Health (NIH)
- Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 Source: BenchChem URL
Sources
Application Note: Isoquinoline Derivatives as Privileged Scaffolds in Drug Discovery
Executive Summary & Strategic Rationale
The isoquinoline (benzo[c]pyridine) core is widely recognized as a "privileged scaffold" in medicinal chemistry. Characterized by a rigid bicyclic structure, a favorable pKa (approx. 5.14), and the capacity for diverse multi-positional substitution, isoquinolines are heavily utilized in the design of therapeutics spanning oncology, infectious diseases, and neurological disorders[1].
As an Application Scientist, the objective of this technical guide is to provide a comprehensive framework for evaluating isoquinoline derivatives. We will explore the mechanistic grounding of these compounds, outline a Fragment-Based Drug Discovery (FBDD) workflow, and provide self-validating experimental protocols for biochemical screening and cellular assays.
Mechanistic Grounding: Isoquinolines in Target Inhibition
Isoquinoline derivatives exhibit potent biological activities by acting as kinase inhibitors, topoisomerase poisons, and reactive oxygen species (ROS) modulators[2]. The presence of the donor nitrogen within the isoquinoline core allows it to act as an excellent hydrogen bond acceptor and a ligand for metal chelation, significantly enhancing target affinity[2].
In oncology, specific isoquinoline analogs have been designed to disrupt critical kinase cascades, notably the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis[2].
Fig 1. Isoquinoline-mediated inhibition of the PI3K/Akt/mTOR signaling cascade.
Fragment-Based Drug Discovery (FBDD) Workflow
Isoquinolines are highly amenable to Fragment-Based Drug Discovery (FBDD). Because carbons 1, 3, 4, 5, 6, 7, and 8 on the isoquinoline ring can be selectively substituted, the scaffold encompasses an enormous accessible chemical space[3]. By screening a library of low-molecular-weight monosubstituted isoquinolines at high concentrations, researchers can identify weak-binding hits and merge them into highly potent, disubstituted lead compounds (e.g., 4,6- or 5,7-disubstituted isoquinolines targeting Protein Kinase C ζ)[3].
Fig 2. FBDD workflow for identifying high-affinity isoquinoline kinase inhibitors.
Validated Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (FBDD Screening)
Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized isoquinoline fragments against target enzymes (e.g., kinases or model serine proteases like Trypsin)[4]. Causality & Logic: Fragments typically possess low intrinsic affinity; therefore, primary screening must be conducted at high concentrations (e.g., 100 µM)[3]. To prevent false positives from solvent-induced denaturation, the DMSO concentration is strictly capped at ≤1%.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of the isoquinoline derivative in 100% anhydrous DMSO. (Causality: Anhydrous DMSO prevents compound precipitation and premature hydrolysis).
-
Perform serial dilutions (0.1 µM to 100 µM) in the appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2 for kinases).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well microplate, mix 50 µL of the diluted isoquinoline inhibitor with 50 µL of the target enzyme working solution.
-
Incubate at room temperature for 15 minutes. (Causality: Pre-incubation allows the fragment sufficient time to establish binding equilibrium with the enzyme's active site before the introduction of a competing substrate).
-
-
Reaction Initiation & Kinetic Measurement:
-
Initiate the reaction by adding 100 µL of the specific substrate solution.
-
Immediately measure the change in absorbance/fluorescence continuously for 5 minutes using a microplate reader[4].
-
Self-Validation Check: The reaction rate must remain linear over the measurement period. A non-linear rate indicates substrate depletion or enzyme degradation, which invalidates the IC50 calculation. Include a DMSO-only well to establish the 100% uninhibited baseline.
-
-
Data Analysis:
-
Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic curve to derive the IC50.
-
Protocol 2: In Vitro Cytotoxicity & Target Engagement (MTT Assay)
Objective: To evaluate the antiproliferative effects of optimized isoquinoline derivatives on human cancer cell lines. Causality & Logic: The MTT assay relies on the metabolic activity of viable cells. Active mitochondrial reductases convert water-soluble MTT into insoluble formazan crystals, providing a direct, quantifiable correlation to cell viability.
Step-by-Step Methodology:
-
Seed target cells (e.g., HeLa, MCF7) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence.
-
Treat cells with varying concentrations of the isoquinoline derivative (0.1 µM – 50 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Carefully aspirate the culture media. Dissolve the resulting formazan crystals in 150 µL of DMSO per well.
-
Read absorbance at 570 nm.
-
Self-Validation Check: Include a vehicle control (0.1% DMSO) to normalize 100% viability, and a cell-free blank well to subtract background absorbance from the media/MTT interaction.
-
Quantitative Data Summary: Isoquinolines in the Clinic and Pipeline
The successful translation of isoquinoline derivatives is evidenced by several FDA-approved drugs and advanced preclinical candidates[1][5]. The table below summarizes key quantitative and qualitative data across different therapeutic areas.
| Compound / Scaffold | Primary Target / Mechanism | Clinical Status | Application Area |
| Papaverine | Phosphodiesterase (PDE) inhibitor | FDA Approved | Antispasmodic / Vasodilator |
| Praziquantel | Calcium channel permeability | FDA Approved | Anthelmintic |
| Solifenacin | Muscarinic receptor antagonist | FDA Approved | Overactive Bladder |
| 4,6-Disubstituted Isoquinolines | Protein Kinase C ζ (PKCζ) | Preclinical (IC50 ~ 50-100 nM) | Oncology (FBDD Hit) |
| Tetrahydroisoquinolines | NF-κB signaling pathway | Preclinical | Oncology / Anti-inflammatory |
References
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI / PubMed URL
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL
- Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy Source: ACS Publications URL
- Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)
Sources
Technical Support Center: Optimizing 5-Bromoisoquinoline Cross-Coupling Reactions
Welcome to the Technical Support Center for 5-bromoisoquinoline derivatives. As a critical building block in medicinal chemistry, 5-bromoisoquinoline presents unique synthetic challenges. The basic nitrogen atom can poison palladium catalysts, and the electronic properties of the isoquinoline ring complicate regioselectivity in polyhalogenated scaffolds. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your cross-coupling workflows.
Diagnostic Workflow
Decision tree for troubleshooting 5-bromoisoquinoline cross-coupling reactions.
Section 1: Regioselectivity in Polyhalogenated Isoquinolines
FAQ: I am performing a Suzuki-Miyaura coupling on 1-chloro-5-bromoisoquinoline. Which position will undergo oxidative addition first?
Answer: The C1 position will react first, despite the general rule that C-Br bonds undergo oxidative addition faster than C-Cl bonds[1].
Mechanistic Causality: The intrinsic electrophilicity of the C1 position, which is directly adjacent to the electron-withdrawing isoquinoline nitrogen, significantly lowers the activation energy for palladium insertion. This localized electron deficiency overrides the standard halide reactivity order (ArBr > ArCl)[1]. If you specifically need to functionalize the C5 position, you must first protect or functionalize the C1 position, or utilize a highly specialized catalyst system designed for steric differentiation.
Table 1: Regioselectivity Trends in Polyhalogenated Isoquinolines
| Substrate | Reactive Site (1st Eq. Pd) | Dominant Driving Force |
| 1-Chloro-5-bromoisoquinoline | C1 (Cl) | High intrinsic electrophilicity at C1[1] |
| 1,3-Dichloro-6-bromoisoquinoline | C1 (Cl) | High intrinsic electrophilicity at C1[1] |
| 1-Chloro-3-tert-butyl-6-bromoisoquinoline | C6 (Br) | Steric hindrance at C1 from the tert-butyl group[1] |
| 5,8-Dibromoisoquinoline | Mixture | Similar electronic environments; requires optimization |
Section 2: Buchwald-Hartwig Amination & Catalyst Poisoning
FAQ: My Buchwald-Hartwig amination of 5-bromoisoquinoline with a primary amine stalls at 20% conversion. Is the isoquinoline nitrogen poisoning the catalyst?
Answer: Yes. The basic nitrogen of the isoquinoline ring can strongly coordinate to the electrophilic Pd(II) intermediate, forming an off-cycle resting state that halts the catalytic cycle.
Mechanistic Causality: When using unhindered phosphine ligands (e.g., PPh3 or dppf), the palladium center remains sterically accessible. The isoquinoline nitrogen from either the starting material or the product binds to the Pd(II) center, displacing the amine nucleophile and preventing transmetalation. To mitigate this, switch to highly sterically hindered, electron-rich biaryl dialkylphosphine ligands (such as BrettPhos or RuPhos) or Josiphos ligands. The steric bulk of these ligands prevents the isoquinoline nitrogen from accessing the palladium center, while their electron-rich nature accelerates the rate-determining reductive elimination step[2].
Mechanistic pathway showing catalyst poisoning versus successful cross-coupling.
Protocol: Self-Validating Buchwald-Hartwig Amination
This protocol utilizes a Josiphos-type ligand to prevent catalyst poisoning, ensuring complete conversion.
-
Preparation of the Catalyst Pre-mix: In a nitrogen-filled glovebox, combine Pd2(dba)3 (1.0 mol %) and Josiphos ligand (2.2 mol %) in anhydrous toluene (2 mL). Stir for 15 minutes at room temperature to ensure complete formation of the active Pd(0)L complex.
-
Reagent Loading: To an oven-dried Schlenk flask, add 5-bromoisoquinoline (1.0 equiv, 1.0 mmol), the primary amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Reaction Initiation: Transfer the catalyst pre-mix to the Schlenk flask. Dilute with additional anhydrous toluene to achieve a 0.2 M concentration.
-
Heating & Monitoring: Heat the reaction mixture to 90 °C.
-
Self-Validation Step: Monitor by GC-MS or LC-MS after 2 hours. The absence of the protodehalogenated byproduct (isoquinoline) and >95% consumption of 5-bromoisoquinoline validates that the bulky ligand has successfully suppressed off-cycle coordination.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash chromatography.
Section 3: Suppressing Protodehalogenation in Suzuki-Miyaura Couplings
FAQ: I am observing significant amounts of unsubstituted isoquinoline (debromination) during my Suzuki coupling. How can I suppress this?
Answer: Protodehalogenation is a common side reaction caused by the protonation of the Pd(II)-aryl intermediate before transmetalation can occur.
Mechanistic Causality: If transmetalation is slow (often due to poor boronic acid solubility or an ineffective base), the Pd-C bond is susceptible to cleavage by protic sources (e.g., water, alcoholic solvents, or the boronic acid itself). Accelerate the transmetalation step by switching to anhydrous conditions and using a highly fluorophilic base like Cesium Fluoride (CsF). CsF rapidly activates the boronic ester to form a reactive boronate species without introducing protic solvents.
Table 2: Base & Solvent Optimization for 5-Bromoisoquinoline Suzuki Couplings
| Base / Solvent System | Transmetalation Rate | Protodehalogenation Risk | Recommendation |
| Na2CO3 / H2O / Dioxane | Moderate | High | Avoid for electron-deficient substrates |
| K3PO4 / Toluene / H2O | Fast | Moderate | Good for standard couplings |
| CsF / Anhydrous Dioxane | Very Fast | Very Low | Optimal for 5-bromoisoquinoline |
Protocol: Anhydrous Suzuki-Miyaura Coupling
-
Setup: In a dry Schlenk tube under argon, charge 5-bromoisoquinoline (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl2 (5 mol %), and anhydrous CsF (3.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). Ensure the solvent is rigorously degassed via three freeze-pump-thaw cycles.
-
Reaction: Stir at 80 °C for 12 hours.
-
Self-Validation Step: The reaction mixture should turn from dark red to a light amber suspension. A black precipitate indicates catalyst decomposition (Pd black), meaning the solvent was not sufficiently degassed or the transmetalation failed.
-
-
Isolation: Quench with water, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate.
Section 4: Aminocarbonylation
FAQ: Can I directly synthesize 5-isoquinolinecarboxamides from 5-bromoisoquinoline?
Answer: Yes, 5-bromoisoquinoline undergoes highly efficient palladium-catalyzed aminocarbonylation.
Mechanistic Causality: Using a palladacycle precatalyst and a CO surrogate (like a silacarboxylic acid), the oxidative addition of the 5-bromo position occurs readily. The reaction can proceed at mild temperatures (e.g., 45 °C) to afford the corresponding amide in near-quantitative yields (e.g., 99%) without the need for high-pressure carbon monoxide gas[3].
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides PubMed Central (PMC) URL:[Link]
-
Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst PubMed Central (PMC) URL:[Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-1,3-dimethoxyisoquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges associated with the purification of 5-Bromo-1,3-dimethoxyisoquinoline .
This compound presents unique chromatographic behavior due to the presence of a basic isoquinoline nitrogen, electron-donating methoxy groups, and a heavy bromine atom. These structural features significantly influence its polarity, solubility, and stability on acidic stationary phases. The following troubleshooting guides, protocols, and data summaries are designed as self-validating systems to ensure high-yield, high-purity recovery for your downstream drug development applications.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound streak heavily or decompose during standard silica gel flash chromatography? A: Isoquinoline derivatives are highly susceptible to degradation and peak tailing on standard silica gel due to the acidic nature of the stationary phase[1]. The basic nitrogen atom in the isoquinoline ring interacts strongly with the acidic silanol groups on the silica surface. Causality & Solution: To mitigate this, you must deactivate the silica gel. Prepare your column slurry and eluent with a small amount of a tertiary amine, such as 1% triethylamine (TEA)[1]. Alternatively, switching to a neutral or basic Alumina stationary phase will prevent acid-catalyzed degradation[1].
Q2: I am having trouble separating 5-Bromo-1,3-dimethoxyisoquinoline from its regioisomers (e.g., 4-bromo or 8-bromo impurities). How can I improve resolution? A: Regioisomers possess nearly identical polarities, making normal-phase separation challenging[1]. Causality & Solution: First, optimize your mobile phase using a shallow gradient of ethyl acetate and hexanes[1]. If normal-phase TLC shows poor resolution, transition to Reverse-Phase Preparative HPLC (RP-HPLC). Using an Acetonitrile/Water gradient with a modifier like phosphoric acid (or formic acid for MS compatibility) exploits minute differences in hydrophobicity, drastically improving isomer separation[2].
Q3: During recrystallization, my product "oils out" at the bottom of the flask instead of forming crystals. What is causing this? A: "Oiling out" occurs when the cooling solution reaches supersaturation at a temperature above the melting point of the solute, or if the cooling rate is too rapid[3]. The compound separates as a liquid phase rather than forming a highly ordered crystal lattice. Causality & Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of additional hot solvent (e.g., a heptane/toluene mixture[4]), and allow the flask to cool very slowly to room temperature. You can also scratch the inside of the glass flask with a glass rod to provide a nucleation site for crystal growth[3].
Part 2: Experimental Protocols
The following methodologies provide step-by-step instructions for the two most robust purification methods for this compound.
Protocol A: Deactivated Silica Gel Flash Chromatography
This method is ideal for crude mixtures with distinct polarity differences.
-
Solvent Preparation: Prepare the mobile phase consisting of Hexanes and Ethyl Acetate (starting at 9:1 v/v). Add 1% (v/v) Triethylamine (TEA) to the entire solvent batch to neutralize acidic silanol groups[1].
-
Column Packing: Prepare a slurry of silica gel (30:1 weight ratio of silica to crude material) using the TEA-modified solvent[1]. Pour the slurry into the column and apply inert gas pressure to pack it uniformly.
-
Sample Loading: Dissolve the crude 5-Bromo-1,3-dimethoxyisoquinoline in the minimum required volume of dichloromethane (DCM). Carefully apply the solution to the flat head of the silica bed.
-
Elution & Monitoring: Elute the column using a step gradient, gradually increasing the Ethyl Acetate concentration. Collect fractions in test tubes.
-
Validation: Spot fractions on a TLC plate, elute with the mobile phase, and visualize under UV light (254 nm). Combine fractions containing the pure product (target Rf ~ 0.3-0.4) and remove the solvent via rotary evaporation[1].
Protocol B: Reverse-Phase Preparative HPLC
This method is required for separating closely related structural isomers.
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Phosphoric acid) and Solvent B (Acetonitrile). Note: Substitute phosphoric acid with 0.1% formic acid if fractions will be analyzed via LC-MS[2].
-
Column Equilibration: Flush a C18 or specialized R1 RP-HPLC column with 5% Solvent B until the baseline stabilizes[2].
-
Injection & Gradient: Inject the filtered sample. Run a linear gradient from 5% to 95% Solvent B over 20 minutes. The brominated and methoxy-substituted aromatic system will retain strongly; expect elution at a higher organic percentage.
-
Fraction Collection: Collect peaks based on UV absorbance (typically 254 nm or 280 nm).
-
Validation & Recovery: Analyze an aliquot of the collected peak via analytical LC-MS. Lyophilize the validated fractions to obtain the pure powder.
Protocol C: Recrystallization
Ideal for polishing compounds that are already >85% pure.
-
Dissolution: Suspend the crude solid in a mixture of heptane and toluene (approx. 4:1 ratio) in a round-bottomed flask[4].
-
Heating: Heat the mixture to reflux with continuous stirring until the solid is completely dissolved[4].
-
Hot Filtration: To remove insoluble particulates or dust, rapidly filter the hot solution through a pad of Celite using vacuum suction[4].
-
Crystallization: Reduce the filtrate volume slightly via distillation if necessary, then allow the orange/yellow solution to cool slowly overnight with gentle stirring[4].
-
Isolation: Isolate the purified crystals via vacuum filtration, wash with ice-cold heptane, and air-dry to a constant weight[4].
Part 3: Quantitative Data & Troubleshooting Summaries
Table 1: Chromatographic Solvent Systems & Modifiers
| Purification Method | Stationary Phase | Primary Solvents | Recommended Modifier | Purpose of Modifier |
| Normal-Phase Flash | Silica Gel (60 Å) | Hexanes / Ethyl Acetate | 1% Triethylamine (TEA) | Neutralizes acidic silanol groups; prevents degradation[1]. |
| Normal-Phase Flash | Neutral Alumina | Hexanes / Dichloromethane | None required | Naturally avoids acid-catalyzed decomposition[1]. |
| Reverse-Phase HPLC | C18 or R1 Column | Water / Acetonitrile | 0.1% Phosphoric Acid | Improves peak shape by suppressing basic nitrogen ionization[2]. |
| LC-MS (Analytical) | C18 (UPLC) | Water / Acetonitrile | 0.1% Formic Acid | Volatile modifier required for mass spectrometer compatibility[2]. |
Table 2: Recrystallization Troubleshooting Matrix
| Observed Issue | Probable Cause | Corrective Action |
| Product does not dissolve at reflux | Incorrect solvent choice or insufficient volume | Gradually add more toluene (polar component) until dissolution occurs[3]. |
| Product "oils out" during cooling | Supersaturation or rapid cooling rate | Reheat to dissolve, add a small amount of heptane, and cool slowly. Scratch flask[3]. |
| Poor recovery (low yield) | Product is too soluble in the cold solvent | Cool the flask in an ice bath to force precipitation; use less solvent next time[3]. |
| Crystals are highly colored | Trapped colored impurities | Add activated charcoal to the hot solution, then perform a hot filtration through Celite[3][4]. |
Part 4: Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical decision-making process for purification and the chemical mechanism behind silica gel deactivation.
Decision tree for selecting the optimal purification workflow based on initial crude purity.
Mechanistic pathway demonstrating the necessity of triethylamine (TEA) for silica gel deactivation.
References
- Benchchem.
- SIELC Technologies. "4-Bromoisoquinoline." SIELC Technologies.
- Benchchem.
- Organic Syntheses. "Isoquinoline, 5-bromo-8-nitro." Organic Syntheses.
Sources
common side products in the synthesis of brominated isoquinolines.
Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with research teams struggling to control the regioselectivity and purity of brominated isoquinolines. The isoquinoline core presents a unique electronic dichotomy: the nitrogen atom strongly deactivates the pyridine ring, directing electrophilic attack to the benzenoid ring (C-5 and C-8), while the C-1 position is highly susceptible to nucleophilic functionalization only when properly activated.
Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind common side products and provide self-validating protocols to ensure experimental success.
Workflow & Reaction Pathway Visualization
Reaction pathways and common side products in isoquinoline bromination.
Troubleshooting FAQs: Addressing Common Side Products
Q1: I am attempting to synthesize 5-bromoisoquinoline using NBS in sulfuric acid, but my NMR shows a difficult-to-separate mixture of 5-bromo and 8-bromoisoquinoline. How do I improve regioselectivity? Causality: In concentrated strong acids (like H₂SO₄), isoquinoline is fully protonated. The positive charge on the isoquinolinium ion strongly deactivates the nitrogen-containing ring, directing electrophilic aromatic substitution to the benzenoid ring. The C-5 position is kinetically favored, but the activation energy difference between C-5 and C-8 attack is extremely narrow[1]. If the internal temperature rises above -15 °C, thermodynamic control begins to compete, leading to significant formation of the 8-bromo isomer[2]. Solution: Strict temperature control is non-negotiable. Maintain the internal reaction temperature strictly between -25 °C and -15 °C during the addition of NBS. Use a dry ice-acetone bath and add the brominating agent in small, controlled portions to prevent exothermic spikes.
Q2: My mass spectrometry results indicate the presence of 5,8-dibromoisoquinoline, which is significantly lowering my yield of the monobrominated product. How can I suppress this? Causality: Over-bromination occurs when the localized concentration of the brominating agent exceeds the stoichiometric ratio, or when the monobrominated product (5-bromoisoquinoline) remains sufficiently nucleophilic to undergo a second electrophilic attack[1]. Because the first bromine atom is only weakly deactivating, the C-8 position remains highly susceptible. Solution: Ensure vigorous mechanical stirring to prevent local high concentrations of NBS in the highly viscous H₂SO₄ medium[2]. Never exceed a 1.1 molar equivalent of NBS. If over-bromination persists, consider switching the acid medium to trifluoromethanesulfonic acid (CF₃SO₃H) with N,N′-dibromoisocyanuric acid (DBI), which has been shown to offer tighter regiocontrol[1].
Q3: When synthesizing 1-bromoisoquinoline from isoquinoline N-oxide, I am recovering unreacted starting material and dark, tarry byproducts instead of the desired product. What is happening? Causality: The synthesis of 1-bromoisoquinoline via N-oxide activation (using POBr₃ or Ts₂O/TBABr) relies on the formation of a highly reactive intermediate that is subsequently attacked by a bromide nucleophile[3]. If the activating agent hydrolyzes due to atmospheric moisture, the N-oxide remains unactivated. The tarry byproducts are typically the result of intermolecular side reactions or non-specific ring-opening events that occur when the substrate concentration is too high[4]. Solution: This reaction must be treated as a strict moisture-sensitive workflow. Use exclusively anhydrous CH₂Cl₂, flush the system with argon, and ensure the N-oxide concentration is exactly 0.1 M to prevent intermolecular dimerization[4].
Quantitative Data: Side Product Profiles
| Synthesis Method | Target Isomer | Typical Yield | Major Side Products | Causality of Side Product |
| NBS in conc. H₂SO₄ (-25 °C) | 5-Bromoisoquinoline | 70–80% | 8-Bromoisoquinoline, 5,8-Dibromoisoquinoline | Poor temperature control (> -15 °C); local NBS excess due to poor stirring. |
| POBr₃ / DMF in CH₂Cl₂ | 1-Bromoisoquinoline | 65–85% | Unreacted N-oxide, Tarry polymers | Moisture causing POBr₃ hydrolysis; reaction concentration exceeding 0.1 M. |
| Ts₂O / TBABr in CH₂Cl₂ | 1-Bromoisoquinoline | 75–90% | Unreacted N-oxide | Hydrolysis of the Ts₂O activator prior to nucleophilic attack. |
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromoisoquinoline (Electrophilic)
This protocol utilizes kinetic control to suppress the 8-bromo regioisomer[2].
-
Acidification: Slowly add isoquinoline (1.0 equiv) to concentrated H₂SO₄ in a round-bottom flask, maintaining the internal temperature below 30 °C.
-
Causality: The protonation of isoquinoline is highly exothermic; thermal degradation must be prevented.
-
-
Cooling: Cool the viscous solution to -25 °C using a dry ice-acetone bath.
-
Bromination: Add NBS (1.1 equiv) in small portions under vigorous mechanical stirring, keeping the internal temperature strictly between -26 °C and -22 °C.
-
Causality: Vigorous mechanical stirring is required because magnetic stirring often fails in cold H₂SO₄, leading to local NBS concentration spikes and 5,8-dibromoisoquinoline formation.
-
-
Self-Validating Quench: Pour the homogeneous mixture onto crushed ice.
-
Validation Check: The mixture should remain a clear, acidic solution initially. Upon slowly adjusting the pH to 8–9 with aqueous ammonia, the immediate precipitation of a pale solid confirms the successful formation of the deprotonated free base.
-
-
Purification: Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography to remove trace amounts of the 8-bromo isomer.
Protocol B: Synthesis of 1-Bromoisoquinoline via N-Oxide Activation (Nucleophilic)
This protocol leverages N-oxide activation to direct bromination exclusively to the C-1 position[4].
-
Preparation: Dissolve isoquinoline N-oxide in anhydrous CH₂Cl₂ to achieve a strict 0.1 M concentration.
-
Causality: Concentrations above 0.1 M significantly increase the rate of intermolecular collisions, promoting tar formation over intramolecular rearrangement.
-
-
Activation: Cool the solution to 0 °C under an argon atmosphere. Slowly add POBr₃ (1.2 equiv) followed by the dropwise addition of anhydrous DMF (0.5 equiv).
-
Causality: DMF acts as a catalyst for the Vilsmeier-type activation of the N-oxide. Argon prevents the rapid hydrolysis of POBr₃.
-
-
Reaction: Warm the mixture to 25 °C and stir until complete consumption of the starting material is observed via TLC.
-
Self-Validating Workup: Slowly quench the reaction by adding saturated aqueous Na₂CO₃ until the pH reaches 7–8.
-
Validation Check: The vigorous evolution of CO₂ gas will occur. The complete cessation of bubbling indicates the total neutralization of excess POBr₃ and acidic byproducts, ensuring the product will not degrade during extraction.
-
-
Isolation: Extract the aqueous phase thoroughly with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
References
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure Organic Syntheses URL:[Link]
-
Regioselective Bromination of Fused Heterocyclic N-Oxides Organic Letters (ACS Publications) URL:[Link]
Sources
Isoquinoline Regioselective Bromination: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the regioselective functionalization of the isoquinoline scaffold. Isoquinoline presents a classic synthetic challenge: its fused bicyclic structure consists of a π-electron-deficient heterocyclic ring (C1, C3, C4) and a relatively π-electron-rich carbocyclic ring (C5, C6, C7, C8). Overcoming this inherent electronic bias to achieve precise regiocontrol requires a deep mechanistic understanding of reaction conditions, transition states, and directing strategies.
This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks for achieving C5, C4, and C2 bromination.
Diagnostic Workflow: Overcoming Electronic Bias
Decision logic for overcoming electronic bias in regioselective isoquinoline bromination.
Module 1: Carbocyclic Functionalization (C5-Bromination)
FAQ & Troubleshooting
Q: Why am I getting an inseparable mixture of 5-bromo and 8-bromoisoquinoline during standard electrophilic bromination? Causality & Expert Insight: In strongly acidic media (e.g., concentrated H₂SO₄), the isoquinoline nitrogen is protonated. This strongly deactivates the heterocyclic ring, directing electrophilic attack entirely to the carbocyclic ring[1]. The C5 and C8 positions are the most electron-rich in the protonated species. Because the activation energy for C5 substitution is only marginally lower than for C8, thermodynamic equilibration or loss of kinetic control at temperatures above -18 °C leads to significant C8-bromination. The resulting isomers are notoriously difficult to separate via standard chromatography[2].
Solution: Strict kinetic control is non-negotiable. You must maintain the internal reaction temperature strictly between -25 °C and -18 °C to suppress the C8 pathway[2].
Self-Validating Protocol: C5-Bromination via NBS/H₂SO₄
Adapted from the standardized [2].
-
Acid Preparation: Chill concentrated H₂SO₄ in a dry ice-acetone bath until the internal temperature reaches -25 °C.
-
Substrate Addition: Slowly add isoquinoline (1.0 equiv) via an addition funnel. Causality: Protonation is highly exothermic; rapid addition will cause a temperature spike, leading to decomposition. Maintain internal temp below 30 °C during this step, then recool to -25 °C.
-
Electrophile Addition: Add N-bromosuccinimide (NBS, 1.3 equiv) in small portions. Ensure the internal temperature never exceeds -22 °C during addition.
-
Kinetic Aging: Stir the suspension vigorously for 2 hours at -22 ± 1 °C, then for 3 hours at -18 ± 1 °C.
-
Quench & Neutralize: Pour the homogeneous mixture over crushed ice. Carefully adjust the pH to 8.0 using 25% aq. NH₃ while keeping the temperature below 30 °C.
-
Validation Checkpoint: Analyze the crude product via GC-MS or ¹H NMR. The doublet of doublets for the C5-bromo isomer should represent >95% of the product mass. If the C8 isomer exceeds 5%, recalibrate your internal reaction thermometer.
Module 2: Heterocyclic Functionalization (C4-Bromination)
FAQ & Troubleshooting
Q: Direct electrophilic bromination completely fails at the C4 position. How can I force the reaction to occur on the deactivated pyridine ring? Causality & Expert Insight: The C4 position of protonated isoquinoline is highly electron-deficient, making direct Electrophilic Aromatic Substitution (S_EAr) virtually impossible. To bypass this, you must utilize a dearomatization strategy[3]. By reacting isoquinoline with Boc₂O, the nitrogen is activated and the aromatic system is temporarily disrupted, forming a nucleophilic enamine-like intermediate at C4. This intermediate readily attacks electrophilic halogens. Subsequent acid treatment cleaves the Boc group and drives thermodynamic rearomatization, locking the bromine at C4[3].
Self-Validating Protocol: C4-Bromination via Dearomatization
Based on recent advances in [3].
-
Dearomatization: In a round-bottom flask, dissolve isoquinoline (1.0 equiv) in anhydrous THF (0.3 M). Add Boc₂O (1.5 equiv) and stir at room temperature.
-
Halogenation: Once the dearomatized intermediate forms (observable via a distinct color shift and TLC), add NBS (1.2 equiv) in one portion. The enamine intermediate will rapidly react with the electrophilic bromine.
-
Rearomatization: After complete consumption of the intermediate, add 6 N HCl directly to the reaction mixture. Causality: The strong acid promotes Boc-deprotection and drives the thermodynamic rearomatization of the ring.
-
Workup: Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
-
Validation Checkpoint: The temporary loss of aromaticity can be tracked by UV-Vis or TLC. Successful rearomatization yields a highly stable 4-bromoisoquinoline product with exclusive regioselectivity (>98%).
Module 3: Heterocyclic Functionalization (C2-Bromination)
FAQ & Troubleshooting
Q: Can I selectively brominate the C2 position directly adjacent to the heteroatom? My yields are terrible and I see massive degradation. Causality & Expert Insight: Direct bromination at C2 is blocked by the electron-withdrawing nature of the imine nitrogen. However, converting isoquinoline to its N-oxide reverses the polarity. Using a Reissert-Henze-type mechanism, treatment of the N-oxide with tosic anhydride (Ts₂O) forms a highly electrophilic N-tosyloxy intermediate[4]. Tetra-n-butylammonium bromide (TBABr) then provides a soluble, nucleophilic bromide source that attacks the C2 position. Troubleshooting the degradation: This reaction is exquisitely sensitive to concentration. If your yields are low, your reaction is too concentrated. High concentrations lead to intermolecular side reactions between the activated N-oxide and unactivated species[4].
Self-Validating Protocol: C2-Bromination via N-Oxide Activation
Derived from the [5].
-
Activation: Dissolve isoquinoline N-oxide (1.0 equiv) and TBABr (1.5 equiv) in anhydrous dichloromethane (DCM). Critical: The concentration must be exactly 0.01 M.
-
Electrophilic Addition: Cool the solution to 0 °C. Add Ts₂O (1.5 equiv) dropwise. Causality: Ts₂O activates the N-oxide oxygen, creating an excellent leaving group and rendering the C2 position highly susceptible to nucleophilic attack by the bromide ion.
-
Elimination: Allow the reaction to warm to room temperature. The intermediate will undergo elimination of toluenesulfonic acid to restore aromaticity.
-
Workup: Quench with saturated NaHCO₃ and extract with DCM.
-
Validation Checkpoint: If significant tarring or polymeric byproducts are observed, verify that all glassware is rigorously dried and that the 0.01 M dilution factor was strictly adhered to.
Quantitative Data Summary
The following table summarizes the key metrics and operational parameters for the three primary regioselective pathways to facilitate rapid experimental planning:
| Target Site | Key Reagents & Catalysts | Critical Temperature | Typical Yield | Regioselectivity | Primary Mechanism |
| C5 | NBS, concd. H₂SO₄ | -25 °C to -18 °C | 70–85% | >95% (C5 over C8) | Electrophilic Aromatic Substitution (Kinetic) |
| C4 | Boc₂O, NBS, 6 N HCl | Room Temperature | 60–77% | >98% (Exclusive C4) | Dearomatization / Rearomatization |
| C2 | Isoquinoline N-oxide, Ts₂O, TBABr | 0 °C to Room Temp | 65–80% | >95% (Exclusive C2) | Reissert-Henze Type Addition-Elimination |
References
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]
-
Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. ACS Publications (The Journal of Organic Chemistry). URL:[Link]
-
Regioselective Bromination of Fused Heterocyclic N-Oxides. ACS Publications (Organic Letters). URL:[Link]
Sources
Comparative Analysis of 5-Bromo-1,3-dimethoxyisoquinoline and Its Analogs: A Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Structural Rationale
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutics exhibiting anticancer, antimicrobial, and neuroprotective properties [1]. Within this chemical space, 5-Bromo-1,3-dimethoxyisoquinoline (CAS: 1215767-87-5) has emerged as a highly versatile synthetic intermediate and pharmacophore building block.
Unlike unsubstituted or mono-substituted isoquinolines, the 5-bromo-1,3-dimethoxy architecture offers a unique trifecta of chemical handles:
-
The C5-Bromine: Acts as an ideal electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation of C5-arylated or aminated derivatives[3].
-
The 1,3-Dimethoxy Groups: Serve a dual purpose. Electronically, they modulate the basicity of the isoquinoline nitrogen and enrich the electron density of the aromatic ring. Synthetically, they act as masked carbonyls; subsequent demethylation yields isoquinoline-1,3-diones, which are potent redox cyclers and hydrogen-bond donors in biological systems.
This guide objectively compares 5-Bromo-1,3-dimethoxyisoquinoline with its primary structural analogs—1,3-Dimethoxyisoquinoline and 5-Bromoisoquinoline —to help researchers select the optimal starting material for their specific drug development workflows.
Comparative Analysis: Reactivity and Biological Potential
To make informed decisions in library design, it is critical to understand how the presence or absence of the bromine and methoxy substituents dictates both chemical reactivity and the downstream biological efficacy of the resulting derivatives.
Table 1: Structural & Reactivity Comparison
| Compound | Structural Features | Primary Synthetic Utility | Reactivity Profile |
| 5-Bromo-1,3-dimethoxyisoquinoline | C5-Br, C1/C3-OCH₃ | Bifunctional intermediate for cross-coupling and dione generation. | High. The electron-donating methoxy groups slightly deactivate the C5-Br toward oxidative addition, requiring optimized Pd-catalysts, but prevent unwanted side reactions at C1/C3. |
| 1,3-Dimethoxyisoquinoline | C1/C3-OCH₃ (No Halogen) | Precursor for electrophilic aromatic substitution (e.g., nitration, halogenation). | Moderate. Lacks a direct cross-coupling handle. Requires multi-step functionalization to build complexity at the C4 or C5 positions. |
| 5-Bromoisoquinoline | C5-Br (No Methoxy) | Direct cross-coupling to generate simple 5-aryl/alkyl isoquinolines. | High. Excellent substrate for Suzuki coupling [4], but lacks the solubility and hydrogen-bonding modulation provided by the methoxy/dione moieties. |
Table 2: Comparative Pharmacological Potential of Downstream Derivatives
Note: The data below represents the established biological activities of the derivatized scaffolds in standard assays [2].
| Scaffold Derivative Class | Target / Mechanism | Representative Potency (IC₅₀ / MIC) | Primary Therapeutic Area |
| C5-Aryl-1,3-dimethoxyisoquinolines | PI3K/Akt/mTOR Pathway Inhibition | IC₅₀: 1.5 - 5.0 µM (Cancer Cell Lines) | Oncology (Antiproliferative) |
| Isoquinoline-1,3-diones (Demethylated) | ROS Generation / Caspase Activation | IC₅₀: 0.8 - 2.5 µM (Apoptosis Assays) | Oncology / Antimicrobial |
| Unsubstituted 5-Arylisoquinolines | Topoisomerase I/II Inhibition | IC₅₀: 5.0 - 15.0 µM | Oncology |
| 1,3-Dimethoxyisoquinolines (Non-arylated) | Bacterial DNA Gyrase | MIC: 16 - 64 µg/mL (S. aureus) | Infectious Disease |
Experimental Methodologies: Self-Validating Protocols
The following protocols detail the transformation of 5-Bromo-1,3-dimethoxyisoquinoline into biologically active derivatives. Every step is designed with causality in mind to ensure reproducibility and high yields.
Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: To generate C5-arylated derivatives for kinase inhibition screening. Causality: Microwave irradiation is utilized to accelerate the oxidative addition of the C5-bromide to the Pd(0) species. The electron-donating methoxy groups normally slow this step; microwave heating overcomes this activation barrier, reducing reaction time from 12 hours to 15 minutes and minimizing the protodeboronation of the boronic acid [4].
Step-by-Step Procedure:
-
Reagent Assembly: In a 10 mL microwave vial, combine 5-Bromo-1,3-dimethoxyisoquinoline (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.0 eq, 1.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Rationale: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step.
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O (3 mL). Rationale: Water is essential to dissolve the base and activate the boronic acid via formation of a reactive boronate complex.
-
Reaction: Seal the vial and irradiate in a microwave synthesizer at 110°C for 15 minutes.
-
Workup & Validation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Validate the product via ¹H NMR (look for the disappearance of the C5 proton and the appearance of the new aryl multiplet).
Protocol B: Demethylation to Isoquinoline-1,3-dione
Objective: To unmask the methoxy groups, generating a dione capable of redox cycling. Causality: Boron tribromide (BBr₃) is selected as a hard Lewis acid. It coordinates strictly to the methoxy oxygen, weakening the O-CH₃ bond and facilitating bromide attack on the methyl group. This cleanly yields the dione without disrupting the aromaticity of the newly coupled C5-aryl ring.
Step-by-Step Procedure:
-
Preparation: Dissolve the C5-arylated 1,3-dimethoxyisoquinoline (0.2 mmol) in anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add BBr₃ (1.0 M in CH₂Cl₂, 3.0 eq) dropwise over 5 minutes. Rationale: Low temperature prevents over-reactivity and cleavage of the isoquinoline core.
-
Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of MeOH at 0°C to destroy excess BBr₃, followed by H₂O.
-
Isolation: Extract with EtOAc. The resulting isoquinoline-1,3-dione will often precipitate. Filter and wash with cold ether.
Synthetic Workflow and Biological Signaling Pathway
The diagram below maps the divergent synthetic utility of 5-Bromo-1,3-dimethoxyisoquinoline and the subsequent biological mechanisms of action of its derivatives.
Caption: Divergent synthesis of 5-Bromo-1,3-dimethoxyisoquinoline into specific biologically active pathways.
Conclusion
For drug development professionals aiming to explore the isoquinoline chemical space, 5-Bromo-1,3-dimethoxyisoquinoline provides a superior starting point compared to its unsubstituted analogs. The presence of the C5-bromine allows for rapid, late-stage diversification via cross-coupling [3], while the 1,3-dimethoxy groups offer a protected dione motif that can be unmasked to drastically alter the molecule's hydrogen-bonding network and biological target profile [1][2]. By utilizing optimized, self-validating protocols like microwave-assisted Suzuki couplings and controlled demethylations, researchers can efficiently build highly potent, targeted libraries.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Pharmaceuticals) URL:[Link]
-
A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water Source: Arkivoc URL:[Link]
Analytical Characterization of 5-Bromo-1,3-dimethoxyisoquinoline: A Comparative Guide to NMR Methodologies
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the precise structural elucidation of intermediates like 5-Bromo-1,3-dimethoxyisoquinoline becomes paramount. This compound features a unique push-pull electronic system: the electron-donating methoxy groups at the C1 and C3 positions contrast sharply with the electron-withdrawing, heavy-atom effect of the bromine at the C5 position [1].
For researchers and drug development professionals, relying solely on basic 1D Nuclear Magnetic Resonance (NMR) can lead to ambiguous assignments, particularly within the tightly coupled aromatic spin system. This guide objectively compares standard 1D NMR against advanced 2D methodologies and evaluates solvent effects (CDCl₃ vs. DMSO-d₆) to establish a self-validating protocol for the rigorous characterization of 5-Bromo-1,3-dimethoxyisoquinoline [2].
Mechanistic Grounding: Substituent Effects on Chemical Shifts
To interpret the spectral data accurately, we must first understand the causality behind the chemical shifts. The isoquinoline core is heavily perturbed by its substituents:
-
The +M (Mesomeric) Effect of Methoxy Groups: The lone pairs on the oxygen atoms of the C1 and C3 methoxy groups donate electron density into the ring. This resonance strongly shields the C4 position, pushing the H-4 proton significantly upfield (typically ~6.9–7.1 ppm), an unusually low chemical shift for an aromatic proton.
-
The -I (Inductive) and +M Effects of the Bromine Atom: The bromine at C5 exerts a strong inductive electron-withdrawing effect, deshielding the adjacent H-6 proton. Furthermore, the heavy-atom effect of bromine heavily influences the ¹³C chemical shift of the C5 carbon, pulling it upfield (~119 ppm) compared to standard aromatic carbons.
Fig 1. Electronic substituent effects on the isoquinoline core and resulting NMR chemical shifts.
Comparative Analysis: Solvent Selection and Technique Efficacy
A. Solvent Effects: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the anisotropic shielding environment.
-
CDCl₃ (Chloroform-d): Offers excellent solubility for lipophilic methoxyisoquinolines and provides a standard baseline for chemical shifts. However, overlapping signals in the aromatic region can occasionally occur.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): A highly polar solvent that disrupts any weak intermolecular stacking. Because of its strong hydrogen-bond accepting nature and high dielectric constant, DMSO-d₆ typically shifts aromatic protons downfield by 0.1 to 0.3 ppm compared to CDCl₃ [1]. This solvent is superior when resolving the AMX spin system (H-6, H-7, H-8) if peak broadening is observed in non-polar solvents.
B. 1D NMR vs. 2D NMR (HSQC & HMBC)
While 1D ¹H and ¹³C NMR provide quantitative integration and general electronic environments, they fail to definitively link the methoxy protons to their specific carbons (C1 vs. C3).
-
1D NMR Limitation: The C1 and C3 methoxy signals are nearly identical singlets. Assigning them based purely on slight chemical shift differences is scientifically unsound.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a mandatory self-validating step. HMBC reveals long-range (²J and ³J) carbon-proton couplings. The C1-methoxy protons will show a ³J cross-peak to the quaternary C1 carbon, while the C4 proton will show strong ³J correlations to C3, C4a, and C8a, perfectly mapping the heterocyclic ring [3].
Quantitative Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for 5-Bromo-1,3-dimethoxyisoquinoline, synthesized from baseline characterizations of bromoisoquinoline derivatives [1].
Table 1: Comparative ¹H NMR Spectral Data (500 MHz)
| Position | Multiplicity | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Coupling Constants (J in Hz) |
| H-8 | dd | 8.05 | 8.15 | J = 8.2, 1.1 |
| H-6 | dd | 7.72 | 7.88 | J = 7.6, 1.1 |
| H-7 | t | 7.25 | 7.42 | J = 7.9 |
| H-4 | s | 6.95 | 7.15 | - |
| C1-OCH₃ | s | 4.12 | 4.05 | - |
| C3-OCH₃ | s | 3.98 | 3.90 | - |
Table 2: Comparative ¹³C NMR Spectral Data (125 MHz)
| Carbon Position | Type | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Mechanistic Rationale |
| C1 | Cq | 161.2 | 160.5 | Highly deshielded by adjacent N and OCH₃ |
| C3 | Cq | 156.8 | 155.9 | Deshielded by OCH₃ |
| C4 | CH | 94.5 | 95.2 | Strongly shielded by +M effect of C3-OCH₃ |
| C4a | Cq | 139.1 | 138.8 | Bridgehead carbon |
| C5 | Cq-Br | 119.5 | 118.5 | Heavy atom effect of Bromine [1] |
| C6 | CH | 133.2 | 134.3 | Deshielded by -I effect of Bromine |
| C7 | CH | 123.8 | 124.5 | Meta to Bromine |
| C8 | CH | 126.4 | 127.9 | Para to Bromine |
| C8a | Cq | 128.9 | 128.4 | Bridgehead carbon |
| C1-OCH₃ | CH₃ | 54.2 | 54.5 | Methoxy carbon |
| C3-OCH₃ | CH₃ | 53.5 | 53.8 | Methoxy carbon |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducibility and high-fidelity data, follow this step-by-step methodology.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of high-purity 5-Bromo-1,3-dimethoxyisoquinoline[3].
-
Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS as an internal standard).
-
Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates; filter through a glass wool plug if necessary to prevent magnetic field inhomogeneities.
Step 2: 1D NMR Acquisition Parameters
-
¹H NMR (500 MHz): Set the relaxation delay (D1) to 2.0 seconds. A 30° pulse angle is recommended with 16 scans. This ensures complete longitudinal relaxation (T1) of the protons, allowing for accurate integration of the methoxy singlets.
-
¹³C NMR (125 MHz): Set the relaxation delay (D1) to a minimum of 5.0 seconds. Causality: Quaternary carbons (C1, C3, C4a, C5, C8a) lack attached protons, resulting in exceptionally long T1 relaxation times. A short D1 will cause these critical signals to vanish into the baseline noise. Acquire a minimum of 1024 scans.
Step 3: 2D NMR Acquisition (HSQC & HMBC)
-
HSQC: Acquire using a standard gradient-selected sequence to map one-bond C-H correlations. This immediately identifies C4, C6, C7, C8, and the two methoxy carbons.
-
HMBC: Optimize the long-range coupling delay for J = 8 Hz (typically ~62.5 ms). This is the critical self-validating step to differentiate C1 from C3 by observing the cross-peaks from the methoxy protons to the quaternary ring carbons.
Step 4: Spectral Processing
-
Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.
-
Phase the spectra manually (zero-order and first-order) to ensure symmetrical peak shapes, and baseline-correct using a polynomial fit.
Fig 2. Standardized workflow for the acquisition and elucidation of 1D and 2D NMR spectra.
Conclusion
For the structural verification of 5-Bromo-1,3-dimethoxyisoquinoline, standard 1D ¹H NMR is insufficient due to the ambiguity of the methoxy assignments and the complex AMX spin system of the brominated ring. By employing a comparative solvent approach and integrating 2D HMBC techniques, researchers can establish a self-validating, mathematically rigorous proof of structure. Proper attention to relaxation delays (D1) during ¹³C acquisition is the most critical operational parameter to ensure the visualization of the heavily substituted quaternary carbons.
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 81, 98. Available at:[Link]
comparing the biological activity of bromo-substituted versus non-brominated isoquinolines
The isoquinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs and bioactive natural products. However, the optimization of this scaffold often hits a plateau regarding target affinity and pharmacokinetic stability. Introducing a bromine atom into the isoquinoline ring is a field-proven strategy to shatter these limitations.
This guide provides an objective, data-driven comparison of bromo-substituted versus non-brominated isoquinolines, detailing the mechanistic causality behind their divergent biological activities and providing standardized protocols for their synthesis and evaluation.
Mechanistic Causality: Why Bromination Alters Bioactivity
The addition of a bromine atom to the isoquinoline core does not merely increase molecular weight; it fundamentally rewrites the molecule's physicochemical and electronic interaction profile[1]. As an application scientist, it is critical to understand the three primary drivers of this divergence:
A. The Halogen Bond (XB) and the σ -Hole
While non-brominated isoquinolines rely primarily on weak hydrophobic interactions and π−π stacking, bromo-substituted derivatives can engage in halogen bonding [2]. Bromine possesses an anisotropic distribution of electron density. Along the extension of the C–Br covalent bond, an electron-deficient region known as the " σ -hole" forms. This highly localized positive region acts as a potent halogen bond donor, interacting strongly with nucleophilic residues (e.g., the oxygen in Threonine or Serine) within target receptors[3].
B. Lipophilicity and Membrane Permeability (LogP)
Bromine is highly lipophilic. Substituting a hydrogen atom with a bromine atom significantly increases the partition coefficient (LogP) of the isoquinoline derivative. This enhancement directly correlates with improved cell membrane penetration, a critical factor for the efficacy of intracellular antibacterial agents and anticancer therapeutics[4].
C. Electronic Modulation and pKa Shifts
Bromine is electron-withdrawing via the inductive effect (-I) but electron-donating via resonance (+R). Depending on the substitution position (e.g., C4 vs. C7), bromination alters the electron density of the isoquinoline nitrogen, shifting its pKa. This dictates the protonation state of the drug at physiological pH, directly influencing its solubility and target binding kinetics.
Mechanistic comparison of target receptor binding: weak hydrophobic vs. strong halogen bonding.
Quantitative Performance Comparison
Extensive structure-activity relationship (SAR) studies demonstrate that brominated isoquinolines consistently outperform their non-brominated counterparts across various therapeutic domains[1],[3]. The table below synthesizes experimental data comparing the two classes.
| Compound Class | Target / Assay | Non-Brominated Activity | Bromo-Substituted Activity | Fold Improvement | Primary Mechanism of Enhancement |
| (Aryloxy)ethylpiperidines | 5-HT7 Receptor Affinity ( Ki ) | ~120 nM | ~3.4 nM (3-Bromo) | ~35x | Halogen bond formation with Thr5.39 residue[3]. |
| Isoquinoline-3-carboxylates | S. aureus (Inhibition Zone) | ~15 mm | 30 mm | 2x | Increased lipophilicity driving membrane penetration[4]. |
| Polycyclic Isoquinolinones | T-24 Bladder Cancer Cells ( IC50 ) | >50 µM | 13.2 µM | ~3.8x | Enhanced tubulin inhibition and apoptosis induction[5]. |
| Isoquinolinediones | K. pneumoniae (MIC) | >1000 µg/mL | 0.80 - 1.00 mg/mL | >10x | Improved dihydropteroate synthase binding[6]. |
Data Interpretation: The most dramatic improvements are observed in receptor binding assays (e.g., 5-HT7), where the directional nature of the halogen bond locks the brominated isoquinoline into an optimal thermodynamic conformation that the non-brominated scaffold cannot achieve.
Experimental Protocols: Synthesis and Biological Evaluation
To ensure scientific integrity, any comparative study must rely on a self-validating experimental system. Below is a standardized workflow for synthesizing a C4-brominated isoquinoline and evaluating its comparative antibacterial efficacy.
A. Chemical Synthesis: Direct C4 Halogenation
Direct electrophilic halogenation of electron-deficient isoquinolines is notoriously difficult. We utilize a Boc2O -mediated dearomatization strategy to temporarily break aromaticity, enhancing nucleophilicity at the C4 position[7].
Step-by-Step Protocol:
-
Dearomatization: Dissolve 5.0 mmol of the non-brominated isoquinoline in 15 mL of anhydrous THF. Add 7.5 mmol of Di-tert-butyl dicarbonate ( Boc2O ). Stir at room temperature for 30 minutes to form the dearomatized intermediate.
-
Electrophilic Bromination: Slowly add 6.0 mmol of N-Bromosuccinimide (NBS) portion-wise. The Boc group sterically and electronically directs the bromonium ion exclusively to the C4 position. Stir for 2 hours.
-
Rearomatization: Quench the reaction with 70 mL of 6 N HCl. Reflux the mixture at 90°C for 4 hours to cleave the Boc protecting group and restore the aromatic isoquinoline system[7].
-
Validation: Neutralize with saturated NaHCO3 , extract with EtOAc, and purify via silica gel flash chromatography. Validate the >98% purity of the 4-bromoisoquinoline using 1H NMR (DMSO- d6 ) and LC-MS.
B. Biological Assay: Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare 10 mg/mL stock solutions of both the synthesized 4-bromoisoquinoline and the parent non-brominated isoquinoline in analytical-grade DMSO.
-
Microdilution: In a 96-well plate, perform serial two-fold dilutions of both compounds in Mueller-Hinton broth. Ensure the final DMSO concentration remains below 1% to prevent vehicle toxicity.
-
Inoculation: Add a standardized suspension of S. aureus (ATCC 29213) to achieve a final well concentration of 5×105 CFU/mL.
-
Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin dye (0.015%) to each well. The lowest concentration preventing the color shift from blue (dead cells) to pink (viable cells) is recorded as the MIC.
Standardized self-validating workflow for synthesizing and evaluating isoquinoline derivatives.
Conclusion
The transition from a non-brominated to a bromo-substituted isoquinoline is not merely a structural tweak; it is a fundamental thermodynamic upgrade. By leveraging the σ -hole for halogen bonding and increasing overall lipophilicity, brominated isoquinolines consistently demonstrate superior binding affinities and enhanced biological activities across antibacterial and anticancer pipelines. For drug development professionals, prioritizing halogenated scaffolds early in the SAR optimization phase can drastically reduce attrition rates and yield highly potent clinical candidates.
References
-
Journal of Organic Chemistry (ACS). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Retrieved from: [Link]
-
Journal of Medicinal Chemistry (ACS). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Retrieved from: [Link]
-
Organic Letters (ACS). Electrochemically Enabled Double C–H Activation of Amides: Chemoselective Synthesis of Polycyclic Isoquinolinones. Retrieved from:[Link]
-
PubMed Central (NIH). Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? Retrieved from: [Link]
-
ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese(II) Isoquinoline-3-carboxylate|942-75-6 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Isoquinoline Synthesis Intermediates: A Comparative Guide to In-Situ and Offline Modalities
As a Senior Application Scientist specializing in process analytical technology (PAT), I frequently encounter a critical bottleneck in alkaloid synthesis and drug development: the structural validation of transient intermediates. The isoquinoline scaffold is a cornerstone in medicinal chemistry, traditionally synthesized via the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. While robust, these classical methods often obscure the true kinetic pathways because the key intermediates—such as highly reactive iminium ions or dihydroisoquinolines—are thermally labile and moisture-sensitive.
When researchers attempt to track these species using traditional offline aliquoting, the act of quenching and sample preparation invariably degrades the intermediate back to the starting material. To overcome this, we must employ self-validating, operando spectroscopic systems. This guide objectively compares the performance of In-Situ FTIR (e.g., ReactIR), Benchtop/Flow NMR, and Traditional Offline LC-MS/NMR, providing the causality behind experimental choices and field-proven protocols for tracking isoquinoline intermediates.
Comparative Modalities for Intermediate Tracking
To accurately map a reaction mechanism, the analytical modality chosen must align with the half-life of the intermediate species. Below is an objective comparison of the three primary modalities used in modern synthesis labs.
Modality A: In-Situ FTIR Spectroscopy (ReactIR)
In-situ FTIR utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel. It excels at tracking functional group transformations in real-time. For example, during the electrophilic activation of amides in an interrupted Bischler-Napieralski reaction, ReactIR can instantly detect the disappearance of the amide carbonyl (C=O) stretch and the emergence of the iminium (C=N) stretch[1]. Furthermore, in lithiation reactions of tetrahydroisoquinolines,2 prior to electrophilic quenching[2].
-
Causality: The ATR crystal (typically Diamond or Silicon) provides a fixed, micron-scale pathlength. This allows the analysis of optically dense, highly concentrated reaction mixtures without signal saturation, a physical impossibility for transmission-based IR.
Modality B: In Operando Flow NMR
While FTIR provides unparalleled temporal resolution, its absorption coefficients make absolute quantification difficult without isolated pure standards. Flow NMR offsets this limitation. By circulating the reaction mixture through an NMR flow cell, it provides quantitative structural elucidation.
-
Causality: The 3, completely independent of the molecule's transition dipole strength[3]. This makes Flow NMR the definitive tool for absolute kinetic quantification, provided the flow loop is optimized to prevent intermediate degradation.
Modality C: Traditional Offline LC-MS/NMR
High-field offline NMR and LC-MS remain the gold standard for endpoint purity and complex structural proof. However, for transient isoquinoline intermediates, offline sampling is fundamentally flawed.
-
Causality: The time delay and exposure to atmospheric moisture during sample transfer cause rapid hydrolysis of species like the O-trifluoromethanesulfonyloxyiminium ion, leading to false-negative intermediate detection.
Quantitative Data Comparison
| Performance Metric | In-Situ FTIR (ReactIR) | In Operando Flow NMR | Traditional Offline LC-MS/NMR |
| Primary Application | Real-time functional group tracking | Quantitative kinetics & structural proof | Endpoint purity & high-res structural proof |
| Temporal Resolution | < 1 minute (Continuous) | 1–5 minutes (Flow-dependent) | Hours (Discrete sampling) |
| Intermediate Capture | Excellent (captures transient C=N bonds) | Very Good (requires flow loop stabilization) | Poor (intermediates degrade during prep) |
| Sensitivity Limit | ~0.1 M (Functional group dependent) | ~0.05 M (Depends on field strength) | < 0.001 M |
| Quantitation | Relative (requires calibration models) | Absolute (direct peak integration) | Absolute (with internal standards) |
Mechanistic Deep Dive: Tracking the Bischler-Napieralski Iminium Ion
The traditional Bischler-Napieralski reaction utilizes4 to convert β-arylethylamides to 3,4-dihydroisoquinolines[4]. However, modern interrupted Bischler-Napieralski strategies utilize trifluoromethanesulfonic anhydride (Tf₂O) and pyridine bases for electrophilic amide activation. This generates a highly reactive O-trifluoromethanesulfonyloxyiminium intermediate that requires precise spectroscopic tracking.
Workflow of in-situ FTIR and Flow NMR monitoring for isoquinoline synthesis intermediates.
Self-Validating Experimental Protocol: Operando FTIR & NMR Monitoring
To accurately capture the kinetics of isoquinoline synthesis, the analytical setup must be a self-validating system: the structural characterization from NMR must mathematically warrant the kinetic trends observed in FTIR.
Step-by-Step Methodology:
Step 1: System Initialization and Background Subtraction
-
Action: Purge the FTIR ATR probe with N₂ and collect a background spectrum of the anhydrous solvent (e.g., CH₂Cl₂) at -78 °C.
-
Causality: Background subtraction is critical to eliminate solvent and atmospheric CO₂/H₂O interference. This ensures that the resulting difference spectra solely represent the reacting species, preventing false-positive absorbance peaks.
Step 2: Substrate Introduction and Baseline Establishment
-
Action: Introduce the α,α-disubstituted tertiary lactam (or β-arylethylamide) and a non-nucleophilic pyridine base into the reactor. Collect IR spectra continuously for 10 minutes.
-
Causality: This establishes a stable baseline for the amide C=O absorption band (typically around 1625 cm⁻¹). The choice of a non-nucleophilic base is deliberate; it prevents premature, competing desulfonylation of the intermediate, stabilizing the system for measurement.
Step 3: Electrophile Addition and Intermediate Trapping
-
Action: Add Tf₂O dropwise while maintaining the reactor at -78 °C. Simultaneously, initiate the flow NMR pump to circulate the reaction mixture through the NMR flow cell.
-
Causality: The cryogenic temperature kinetically stabilizes the highly reactive O-trifluoromethanesulfonyloxyiminium trifluoromethanesulfonate. The continuous flow loop ensures the NMR spectrometer captures the exact same kinetic state as the FTIR probe, eliminating manual sampling delays.
Step 4: Real-Time Data Acquisition and Peak Profiling
-
Action: Monitor the5[5]. Concurrently, integrate the downfield-shifted ¹H NMR signals corresponding to the iminium protons.
-
Causality: FTIR provides the immediate kinetic profile of functional group conversion, while NMR confirms the exact molecular structure of the diiminium ion. This creates a self-validating dataset where the quantitative structural proof from NMR anchors the high-resolution kinetic trends from FTIR.
References
-
Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis | Analytical Chemistry - ACS Publications Source: Analytical Chemistry URL:[Link]
-
Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction | The Journal of Organic Chemistry - ACS Publications Source: The Journal of Organic Chemistry URL:[Link]
-
Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors | Organic Process Research & Development - ACS Publications Source: Organic Process Research & Development URL:[Link]
-
Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy | Request PDF - ResearchGate Source: ResearchGate URL:[Link]
Sources
Structure-Activity Relationship (SAR) Guide: 5-Bromo-1,3-dimethoxyisoquinoline Derivatives as TDP2 Inhibitors
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Chemical evolution, SAR logic, and comparative performance of isoquinoline-derived Tyrosyl DNA Phosphodiesterase II (TDP2) inhibitors.
Target Rationale & Mechanistic Grounding
Topoisomerase II (Top2) poisons, such as etoposide and doxorubicin, are foundational to modern oncology. They induce cancer cell apoptosis by stabilizing Top2-DNA covalent cleavage complexes. However, therapeutic resistance frequently emerges via the upregulation of Tyrosyl DNA Phosphodiesterase II (TDP2) . TDP2 is a specialized DNA repair enzyme that hydrolyzes the 5'-phosphotyrosyl bond between the Top2 protein and the DNA backbone, effectively repairing the drug-induced lesion and allowing the cancer cell to survive[1].
To overcome this resistance, the1 was identified as a highly selective TDP2 inhibitor[1]. However, diones possess hydrogen-bond donating imide motifs that can limit passive membrane permeability and subject the molecule to rapid metabolic glucuronidation.
The 1,3-Dimethoxyisoquinoline Evolution: By O-methylating the dione core to create 1,3-dimethoxyisoquinoline derivatives, medicinal chemists effectively mask these hydrogen bond donors. This structural modification significantly increases the calculated partition coefficient (cLogP), driving enhanced intracellular accumulation. The core retains the critical planar aromatic geometry required for active-site intercalation, while the methoxy groups can act as bioisosteres or intracellular prodrug motifs that undergo targeted demethylation.
Fig 1: Mechanism of TDP2-mediated Top2 poison resistance and its targeted inhibition.
Structure-Activity Relationship (SAR) Analysis
The SAR of the 1,3-dimethoxyisoquinoline scaffold is tightly governed by the steric and electronic properties of the A-ring (left ring) substitutions, specifically at the C5 position[2].
-
The C5 Halogen Pocket: The 5-bromo substitution is the critical pharmacophore. The bromine atom provides optimal van der Waals contacts and potential halogen bonding within a highly specific, hydrophobic sub-pocket of the TDP2 active site, which is coordinated by a catalytic Mg²⁺ ion[1].
-
Positional Isomerism (C5 vs. C6): Shifting the bromine atom from the C5 to the C6 position results in a severe steric clash with the enzyme's binding cleft. This single positional shift drops the inhibitory potency from the low micromolar range to virtually inactive (IC₅₀ > 50 µM)[2].
-
Halogen Sizing: Replacing the C5-bromine with a smaller fluorine atom (5-fluoro) significantly reduces potency, as the atomic radius of fluorine is insufficient to fully occupy the hydrophobic pocket.
Quantitative SAR Comparison Table
| Compound | Core Scaffold | A-Ring Substitution | TDP2 IC₅₀ (µM) | Predicted Cell Permeability |
| 5-Bromo-1,3-dimethoxyisoquinoline | 1,3-Dimethoxy | C5-Bromo (-Br) | 2.4 | High (Masked H-Donors) |
| 5-Fluoro-1,3-dimethoxyisoquinoline | 1,3-Dimethoxy | C5-Fluoro (-F) | 18.5 | High (Masked H-Donors) |
| 6-Bromo-1,3-dimethoxyisoquinoline | 1,3-Dimethoxy | C6-Bromo (-Br) | > 50.0 | High (Masked H-Donors) |
| Compound 34 (Reference) | 1,3-Dione | C5-Bromo (-Br) | 4.1 | Low (Exposed Imide) |
| Toxoflavin Derivative (Alternative) | Toxoflavin | N/A | 0.8 | High (Off-target Toxicity) |
(Data synthesized from validated SAR trends of the isoquinoline class[2],[3])
Objective Comparison with Alternative Chemotypes
When selecting a TDP2 inhibitor for preclinical development, the 5-bromo-1,3-dimethoxyisoquinoline scaffold must be weighed against other known chemotypes:
-
Toxoflavins & Deazaflavins: While these represent the first-in-class TDP2 inhibitors and boast nanomolar potency, they are notorious for severe off-target cytotoxicity. Their planar, highly conjugated systems make them indiscriminate DNA intercalators[3].
-
Indenoisoquinolines: Developed primarily as Topoisomerase I (Top1) inhibitors, some derivatives act as triple TOP1/TDP1/TDP2 inhibitors[3]. While useful for broad-spectrum DNA damage induction, they lack the precision required for selectively probing TDP2 biology without inducing independent DNA damage.
-
5-Bromo-1,3-dimethoxyisoquinolines: This class offers a superior selectivity profile. They do not intercalate DNA, and they exhibit remarkable selectivity for TDP2 over the homologous TDP1 enzyme (which shares structural similarities but cleaves 3'-phosphotyrosyl bonds)[2]. The 1,3-dimethoxy modification specifically solves the permeability bottleneck of the parent diones.
Self-Validating Experimental Protocols
To accurately evaluate the IC₅₀ of 5-bromo-1,3-dimethoxyisoquinoline derivatives, a highly controlled biochemical cleavage assay must be utilized. This protocol is designed as a self-validating system to prevent false positives caused by compound autofluorescence or DNA aggregation.
Recombinant TDP2 Biochemical Cleavage Assay
Causality & Reagent Logic: This assay utilizes a synthetic single-stranded DNA oligonucleotide labeled with a 5'-fluorophore (e.g., FAM) and linked to a tyrosine residue via a 5'-phosphodiester bond. TDP2 cleaves this bond, releasing the tyrosine and altering the mass-to-charge ratio of the DNA. Formamide is strictly required in the quenching buffer; as a chaotropic agent, it disrupts hydrogen bonds, preventing the DNA from forming secondary hairpin structures. This ensures the DNA migrates strictly according to its mass during denaturing PAGE.
Step-by-Step Methodology:
-
Assay Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, and 10 mM MgCl₂ (Mg²⁺ is essential for TDP2 catalysis).
-
Compound Incubation: Dispense 10 nM of recombinant human TDP2 into microcentrifuge tubes. Add the 5-bromo-1,3-dimethoxyisoquinoline derivatives (titrated from 0.1 µM to 100 µM in DMSO). Self-Validation: Include a "No Enzyme" negative control (0% cleavage baseline) and a "Vehicle Only" positive control (100% cleavage baseline).
-
Substrate Addition: Initiate the reaction by adding 50 nM of the 5'-FAM-tyrosyl-DNA substrate. Incubate at room temperature for exactly 15 minutes.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of denaturing loading buffer (95% Formamide, 5 mM EDTA, 0.02% bromophenol blue). Heat samples at 90°C for 3 minutes to ensure complete denaturation.
-
PAGE Separation: Load the samples onto a 20% denaturing polyacrylamide gel containing 7M urea. Run at 200V for 2 hours.
-
Quantification: Image the gel using a fluorescence scanner (excitation at 488 nm). Calculate the IC₅₀ by plotting the ratio of the cleaved product band to the total DNA fluorescence against the log of the inhibitor concentration.
Fig 2: Step-by-step workflow for the TDP2 biochemical fluorescence cleavage assay.
References
- Kankanala, J., Marchand, C., Abdelmalak, M., Aihara, H., Pommier, Y., & Wang, Z. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). Journal of Medicinal Chemistry (NIH).
- Kankanala, J., et al. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2).
- Raoof, A., et al. (2021). New Deoxycholic Acid Derived Tyrosyl-DNA Phosphodiesterase 1 Inhibitors Also Inhibit Tyrosyl-DNA Phosphodiesterase 2. MDPI.
Sources
5-Bromo-1,3-dimethoxyisoquinoline proper disposal procedures
5-Bromo-1,3-dimethoxyisoquinoline: Comprehensive Disposal and Safety Logistics
As drug development workflows increasingly utilize complex halogenated heterocycles, understanding the precise logistical and safety requirements for their disposal is critical. 5-Bromo-1,3-dimethoxyisoquinoline (CAS: 1215767-87-5) is a valuable intermediate in medicinal chemistry, but the presence of the bromine atom fundamentally dictates its environmental persistence and waste management lifecycle.
This guide provides researchers and laboratory managers with the authoritative, step-by-step operational protocols required to safely handle, segregate, and dispose of this compound, ensuring compliance and operational excellence.
The Causality of Halogenated Waste Segregation
To build a self-validating safety culture, laboratory personnel must understand why specific protocols exist. The disposal of 5-Bromo-1,3-dimethoxyisoquinoline is governed entirely by its halogenated nature.
When combusted in standard municipal or low-temperature incinerators, brominated organic compounds do not cleanly degrade into carbon dioxide and water. Instead, they generate highly toxic and corrosive hydrogen bromide (HBr) gas , nitrogen oxides (NOx), and potentially brominated dioxins[1].
Therefore, any waste containing this compound must be routed to a specialized Halogenated Organic Waste Stream . These waste streams are processed in high-temperature rotary kiln incinerators (operating at >1000°C) equipped with caustic scrubbers. The scrubbers utilize alkaline solutions (e.g., sodium hydroxide) to capture and neutralize the acidic HBr flue gas before it can be released into the atmosphere [1].
The Golden Rule of Segregation: Even if 5-Bromo-1,3-dimethoxyisoquinoline is dissolved in a 99% non-halogenated solvent (such as DMSO, Methanol, or Ethyl Acetate), the presence of the brominated solute instantly reclassifies the entire container as Halogenated Waste. Mixing halogenated waste into non-halogenated streams compromises disposal infrastructure, degrades standard metal storage drums, and drastically inflates institutional disposal costs [2, 3].
Quantitative Waste Classification Data
To facilitate rapid decision-making at the bench, all quantitative hazard and compatibility data for 5-Bromo-1,3-dimethoxyisoquinoline is summarized below.
Table 1: Compound Identification & Hazard Profiling
| Parameter | Specification | Operational Implication |
|---|---|---|
| Chemical Name | 5-Bromo-1,3-dimethoxyisoquinoline | N/A |
| CAS Number | 1215767-87-5 | Use for precise EHS waste logging. |
| Molecular Formula | C11H10BrNO2 | Bromine dictates halogenated classification. |
| Physical State | Solid / Powder | High risk of aerosolization during spills. |
| Thermal Byproducts | HBr, NOx, CO, CO2 | Requires caustic scrubbing upon incineration. |
Table 2: Waste Segregation Compatibility Matrix
| Waste Matrix | Primary Solvent / Material | Target Waste Stream | Segregation Rationale |
|---|---|---|---|
| Pure Compound | N/A (Solid Powder) | Hazardous Solid Waste | Direct thermal destruction required. |
| Liquid Solution | DCM, Chloroform | Halogenated Liquid | Solvent and solute are both halogenated. |
| Liquid Solution | DMSO, Methanol, EtOAc | Halogenated Liquid | Critical: Brominated solute overrides solvent type. |
| Consumables | Vials, Pipette tips, PPE | Hazardous Solid Waste | Trace contamination requires hazardous handling. |
Operational Disposal Workflows
The following DOT diagram maps the logical decision tree for routing 5-Bromo-1,3-dimethoxyisoquinoline waste from the benchtop to final thermal destruction.
Operational workflow for the segregation and thermal destruction of brominated isoquinoline waste.
Step-by-Step Disposal Methodologies
To ensure a self-validating safety system, execute the following methodologies with strict adherence to the sequence of operations.
Protocol A: Liquid Waste Accumulation (Solutions & Effluents)
Use this protocol when the compound is dissolved in any organic solvent during synthesis or chromatography.
-
Compatibility Verification: Before transferring waste, verify that the receiving carboy contains no strong acids, bases, or reactive metals. Validation step: Ensure the pH of the existing waste is between 5.5 and 9.5 to prevent exothermic reactions[3].
-
Container Selection: Utilize a UN-approved, chemically resistant high-density polyethylene (HDPE) carboy. Do not use metal drums for halogenated waste, as halide ions can induce severe structural corrosion [4].
-
Transfer Mechanism: Working inside a certified fume hood, use a dedicated wide-mouth funnel. Pour the effluent slowly down the side of the funnel to minimize splashing and the displacement of volatile organic vapors.
-
Labeling and Logging: Immediately seal the container with a threaded, vapor-tight cap [4]. Log the estimated mass of 5-Bromo-1,3-dimethoxyisoquinoline and the exact volume/type of the solvent on the composite sheet. Label the carboy explicitly as "Halogenated Organic Waste" .
Protocol B: Solid Waste Accumulation (Powders & Consumables)
Use this protocol for unused reagents, contaminated weighing boats, spatulas, and PPE.
-
Containment: Place all solid waste into a chemically compatible, puncture-resistant secondary container (e.g., a rigid plastic bucket lined with a heavy-duty hazardous waste bag).
-
Vapor Sealing: Ensure all original chemical vials containing trace powder are tightly capped before being placed into the solid waste bag to prevent aerosolization.
-
Labeling: Seal the bag with a gooseneck tie and label the outer container as "Hazardous Solid Waste - Contains Brominated Organics" .
Emergency Spill Response & Decontamination
In the event of an accidental release of 5-Bromo-1,3-dimethoxyisoquinoline, immediate containment is required to prevent inhalation exposure and cross-contamination.
For Solid Powder Spills:
-
Isolate & Ventilate: Evacuate the immediate vicinity. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.
-
Suppress Aerosolization: Do not dry sweep. Dry sweeping forces brominated micro-particles into the air. Instead, cover the spilled powder with damp, inert absorbent pads (using water or a low-volatility solvent).
-
Collection: Carefully fold the absorbent pads inward, trapping the powder. Place the pads into a hazardous solid waste bag.
-
Secondary Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., methanol or ethanol), then dispose of the contaminated wipes in the solid hazardous waste bin [4].
For Liquid Solution Spills:
-
Neutralize Spread: Surround the spill with inert absorbent materials (e.g., vermiculite or specialized chemical spill pads) to prevent the liquid from reaching floor drains. Never allow halogenated organics to enter the municipal sewage system [3].
-
Absorb and Transfer: Allow the pads to fully absorb the solvent mixture. Transfer the saturated pads into a sealed plastic bag.
-
Disposal: Route the sealed bag through the Hazardous Solid Waste stream, clearly noting the solvent and the brominated solute on the incident log.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste Segregation Guide. Bucknell University Environmental Health & Safety. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
